Dimethyl m-phenylenediacrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl (E)-3-[3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-10H,1-2H3/b8-6+,9-7+ |
InChI Key |
OYTKVKMZSNSYBA-CDJQDVQCSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)/C=C/C(=O)OC |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C=CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and reactivity of dimethyl 1,3-phenylenediacrylate
An In-depth Technical Guide to the Chemical Structure and Reactivity of Dimethyl 1,3-Phenylenediacrylate
Introduction
Dimethyl 1,3-phenylenediacrylate is a difunctional monomer belonging to the family of acrylate esters. Its structure, characterized by a rigid 1,3-disubstituted aromatic core flanked by two reactive methyl acrylate moieties, makes it a valuable building block in polymer chemistry and material science. The meta-substitution pattern of the phenyl ring imparts specific spatial and electronic properties that influence its reactivity and the architecture of the resulting polymers. This guide provides a comprehensive overview of the chemical structure, spectroscopic properties, synthesis, and key reactivity patterns of dimethyl 1,3-phenylenediacrylate, with a focus on its utility for researchers, scientists, and professionals in drug development and material science.
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in dimethyl 1,3-phenylenediacrylate dictates its chemical behavior and physical characteristics.
Molecular Structure
The molecule consists of a central benzene ring with two methyl acrylate groups attached at the 1 and 3 positions. The acrylate groups are conjugated systems, which influences their reactivity.
Caption: Chemical structure of dimethyl 1,3-phenylenediacrylate.
Physicochemical and Spectroscopic Data
A summary of the key properties and spectroscopic data for dimethyl 1,3-phenylenediacrylate is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | Calculated |
| Molecular Weight | 246.26 g/mol | Calculated |
| Appearance | White to off-white solid | General knowledge |
| ¹H-NMR (CDCl₃, δ ppm) | 7.702 (d, 2H), 7.654 (s, 1H), 7.548 (d, 2H), 7.417 (t, 1H), 6.482 (d, 2H), 3.823 (s, 6H) | [1] |
| ¹³C-NMR (CDCl₃, δ ppm) | 168.82, 145.47, 137.73, 137.71, 131.14, 129.36, 120.42, 53.48 | [1] |
Spectroscopic Interpretation:
-
¹H-NMR: The spectrum shows distinct signals for the aromatic protons, the vinylic protons of the acrylate groups, and the methyl ester protons. The downfield shifts of the aromatic and vinylic protons are indicative of the electron-withdrawing nature of the ester groups. The singlet at 3.823 ppm corresponds to the six equivalent protons of the two methyl groups.
-
¹³C-NMR: The spectrum confirms the presence of the carbonyl carbons of the ester groups at 168.82 ppm. The signals in the aromatic region (120-146 ppm) correspond to the carbons of the benzene ring and the vinylic carbons. The peak at 53.48 ppm is characteristic of the methyl ester carbons.
Synthesis of Dimethyl 1,3-Phenylenediacrylate
While various methods can be envisioned for the synthesis of dimethyl 1,3-phenylenediacrylate, two common and effective strategies in organic synthesis are the Heck reaction and the Wittig reaction.
Proposed Synthesis via Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] For the synthesis of dimethyl 1,3-phenylenediacrylate, this would involve the coupling of 1,3-diiodobenzene or 1,3-dibromobenzene with methyl acrylate.
Reaction Scheme:
Caption: Wittig reaction for dimethyl 1,3-phenylenediacrylate synthesis.
Causality Behind Experimental Choices:
-
Ylide Formation: The Wittig reagent is prepared in a two-step process: first, the formation of a phosphonium salt via an Sₙ2 reaction of triphenylphosphine with methyl bromoacetate, followed by deprotonation with a strong base (e.g., NaH or n-BuLi) to form the ylide. [4]* Reaction with Aldehyde: The nucleophilic ylide then attacks the electrophilic carbonyl carbons of isophthalaldehyde to form the alkene linkages. [5]
Chemical Reactivity
The reactivity of dimethyl 1,3-phenylenediacrylate is dominated by the two acrylate functional groups. The aromatic ring is generally less reactive due to the deactivating effect of the two meta-directing acrylate substituents.
Reactivity of the Acrylate Groups
The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate moiety electrophilic and susceptible to nucleophilic attack, while the double bond is highly prone to radical addition.
The most significant reaction of dimethyl 1,3-phenylenediacrylate is polymerization. As a difunctional monomer, it can act as a crosslinker to form three-dimensional polymer networks.
-
Free-Radical Polymerization: This is the most common method for polymerizing acrylates. The polymerization is initiated by free radicals generated from a thermal or photochemical initiator. [6] * Initiators: Common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). [7] * Mechanism: The reaction proceeds via the standard steps of initiation, propagation, and termination. During propagation, the growing polymer radical adds to the double bond of a monomer molecule. The presence of two acrylate groups allows for the formation of a crosslinked network structure.
Caption: Free-radical polymerization and crosslinking workflow.
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize polymers with controlled molecular weights and narrow distributions. [8]
The electrophilic β-carbon of the acrylate system is susceptible to conjugate addition by a wide range of nucleophiles, such as amines, thiols, and carbanions. This reaction is synthetically useful for introducing new functional groups.
The electron-deficient double bonds of the acrylate groups can participate as dienophiles in Diels-Alder reactions with electron-rich dienes, providing a route to cyclic structures. [9]
Reactivity of the Aromatic Ring
The two electron-withdrawing acrylate groups deactivate the benzene ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed to the positions ortho and para to both groups (i.e., the 2, 4, and 6 positions, with the 5 position being sterically hindered).
Applications in Research and Development
The unique structure of dimethyl 1,3-phenylenediacrylate makes it a versatile monomer in material science and potentially in drug development.
-
Polymer and Material Science: Its primary application is as a crosslinking agent in the synthesis of polymers. The resulting crosslinked materials can have high thermal stability and mechanical strength. These polymers can be used in coatings, adhesives, and as thermosetting resins. [10]The rigid phenyl core can impart desirable properties such as a high glass transition temperature (Tg) to the resulting polymer. [8]* Drug Development and Delivery: While direct applications in drug development are not widely documented, diacrylate-based polymers are used to create hydrogels for controlled drug release and tissue engineering scaffolds. The biocompatibility and degradation profile of the resulting polymer would be key considerations for such applications.
Experimental Protocols
The following section provides a representative protocol for the free-radical polymerization of dimethyl 1,3-phenylenediacrylate.
Protocol: Free-Radical Solution Polymerization
This protocol describes a typical procedure for synthesizing a crosslinked polymer network from dimethyl 1,3-phenylenediacrylate using a thermal initiator.
Materials:
-
Dimethyl 1,3-phenylenediacrylate
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve dimethyl 1,3-phenylenediacrylate (e.g., 2.46 g, 10 mmol) in anhydrous toluene (e.g., 20 mL). Add the free-radical initiator, AIBN (e.g., 0.016 g, 0.1 mmol, 1 mol% relative to monomer).
-
Degassing: Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir the reaction mixture under an inert atmosphere (N₂ or Ar). The reaction time will vary depending on the desired conversion, but typically ranges from 6 to 24 hours. As the reaction progresses, the solution will become more viscous, and eventually, a gel may form, indicating crosslinking.
-
Isolation of Polymer: After the desired reaction time, cool the flask to room temperature. Pour the viscous solution or gel into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Stir the precipitate in fresh methanol, then collect the polymer by filtration. Wash the polymer with additional methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the resulting polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Self-Validation and Characterization:
-
Confirmation of Polymerization: The formation of an insoluble solid (gel) is a strong indication of successful crosslinked polymerization. For soluble (non-crosslinked or lightly crosslinked) polymers, techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index. [11]* Structural Characterization: The structure of the polymer can be confirmed by FT-IR spectroscopy (disappearance of the C=C vinyl peak) and solid-state NMR.
-
Thermal Properties: The thermal stability and glass transition temperature (Tg) of the polymer can be determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), respectively. [11]
Conclusion
Dimethyl 1,3-phenylenediacrylate is a highly functional monomer with significant potential in the field of polymer chemistry. Its rigid aromatic core and dual reactive acrylate sites allow for the synthesis of well-defined crosslinked polymer networks with potentially enhanced thermal and mechanical properties. A thorough understanding of its synthesis, reactivity, and polymerization behavior is crucial for designing and developing novel materials for a wide range of applications, from industrial coatings to advanced biomedical devices.
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The Wittig Reaction. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis and characterization of poly (phenyl methacrylates). (2007, March 8). Semantic Scholar. Retrieved from [Link]
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The Thermodynamic Stability of Meta-Phenylenediacrylate Derivatives: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of meta-phenylenediacrylate derivatives. As a class of molecules holding significant promise in pharmaceuticals and advanced materials, a thorough understanding of their stability is a prerequisite for successful application. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and computational approaches. We will explore the key structural features governing stability, present detailed protocols for robust experimental evaluation, and outline computational workflows for predictive analysis, creating a self-validating framework for researchers.
PART 1: The Centrality of Thermodynamic Stability
In both drug development and materials science, thermodynamic stability is not merely a parameter to be measured but a critical determinant of a product's success. For a pharmaceutical compound, it dictates shelf-life, influences degradation pathways which can produce toxic impurities, and impacts bioavailability.[1][2] In materials science, the stability of monomeric units like phenylenediacrylates is fundamental to the durability, performance, and safety of the resulting polymers.
Meta-phenylenediacrylate derivatives, featuring a 1,3-substitution pattern of acrylate groups on a central phenyl ring, present a unique stability profile. Unlike their para-isomers, the meta-linkage disrupts end-to-end electronic conjugation, which can influence both thermal and chemical resilience. This guide provides the foundational knowledge and practical methodologies to navigate these properties.
PART 2: Structural Architecture and Its Influence on Stability
The stability of a meta-phenylenediacrylate is a composite of several molecular features. A rational design approach requires a deep understanding of how these elements interact.
-
The Meta-Substitution Pattern: The 1,3 arrangement on the phenyl ring creates a "kinked" geometry, limiting the extent of π-system conjugation compared to the linear para-isomer. This generally reduces resonance stabilization, but in turn, offers greater conformational flexibility, a property that can be crucial for binding to biological targets.
-
The Acrylate Ester Group: The ester moieties are often the most reactive sites on the molecule. Their stability is highly susceptible to hydrolysis, a common degradation pathway.[3] The nature of the alkyl or aryl group (R in -COOR) is critical:
-
Steric Hindrance: Bulkier R-groups can physically shield the electrophilic carbonyl carbon from nucleophilic attack (e.g., by water), thus slowing hydrolysis.
-
Electronic Effects: Electron-withdrawing R-groups can stabilize the ester linkage, while electron-donating groups may render it more susceptible to hydrolysis. The resistance to hydrolysis for simple alkyl acrylates often follows the order: butyl acrylate > ethyl acrylate > methyl acrylate.[3]
-
-
Ring Substituents: Additional functional groups on the phenyl ring can profoundly modulate the molecule's electronic properties and, consequently, its stability. For example, a strongly electron-withdrawing nitro group can increase the thermal decomposition temperature, whereas an electron-donating methoxy group might lower it. The position of these substituents relative to the acrylate groups also plays a key role in their inductive and resonance effects.
PART 3: Experimental Evaluation of Thermal Stability
A robust assessment of thermodynamic stability relies on a combination of orthogonal experimental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation, providing quantitative data on phase transitions and thermal decomposition.[4][5]
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing precise information on thermal decomposition events.[5]
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of the meta-phenylenediacrylate derivative into a clean, inert TGA crucible (e.g., alumina or platinum). An even, thin layer of the sample is preferred.
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 30-60 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.[6]
-
Equilibrate the sample at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C, well beyond complete decomposition) at a constant heating rate of 10 °C/min.[6]
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 1% or 5% mass loss occurs (T1% or T5%).[7]
-
Identify the temperature of the maximum rate of decomposition from the peak of the first derivative of the TGA curve (DTG curve).
-
For advanced kinetic analysis, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) and apply isoconversional models like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods to determine the activation energy of decomposition.[8]
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions.[5] The melting point (Tm) and enthalpy of fusion (ΔHf) are direct indicators of the stability of the crystal lattice.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.[6]
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min to a point approximately 30 °C above the expected melting point. This scan records the properties of the initial material.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C. This allows for observation of crystallization behavior.
-
Second Heat: Ramp the temperature again at 10 °C/min. This scan reveals the material's intrinsic properties after erasing its prior thermal history.
-
-
Data Analysis:
-
From the second heating scan, determine the onset of the melting peak as the melting temperature (Tm).
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf in J/g). A higher Tm and ΔHf generally indicate a more stable and well-ordered crystal lattice.[9]
-
3.3. Data Presentation
Summarizing results in a tabular format allows for direct comparison of structure-stability relationships.
Table 1: Thermal Properties of Hypothetical Meta-Phenylenediacrylate (MPDA) Derivatives
| Compound ID | Ring Substituent | Ester Group (R) | Tonset (TGA, °C) | Tm (DSC, °C) | ΔHf (DSC, J/g) |
| MPDA-H | None | Methyl | 225 | 118 | 125 |
| MPDA-NO₂ | 4-Nitro | Methyl | 250 | 145 | 150 |
| MPDA-OMe | 4-Methoxy | Methyl | 210 | 105 | 110 |
| MPDA-tBu | None | tert-Butyl | 235 | 124 | 132 |
PART 4: Predictive Insights through Computational Chemistry
While experimental methods provide definitive data, computational modeling offers predictive power and mechanistic insight at the molecular level. Density Functional Theory (DFT) is a powerful tool for this purpose.[10] It can be used to calculate thermodynamic properties and rank the relative stability of different derivatives before they are synthesized.[11]
A typical workflow involves optimizing the molecular geometry to find the lowest energy conformation, followed by a frequency calculation to confirm it is a true minimum and to derive thermodynamic data like Gibbs free energy. A more negative Gibbs free energy of formation indicates greater thermodynamic stability.[11]
Caption: A standard workflow for assessing relative thermodynamic stability using DFT.
PART 5: A Self-Validating Approach to Degradation
Trustworthy stability data requires a self-validating system where results from one technique corroborate another. This is particularly important when investigating degradation pathways. A forced degradation study is an excellent example. Here, the compound is subjected to harsh conditions (e.g., acid, base, heat, oxidation) to accelerate decomposition.
The resulting mixture is then analyzed using a separation technique like HPLC to identify and quantify the degradation products. These findings can be directly correlated with the mass loss events observed in TGA, confirming the chemical nature of the decomposition process.
Caption: A self-validating workflow combining thermal and chromatographic analysis.
PART 6: Conclusion and Outlook
The thermodynamic stability of meta-phenylenediacrylate derivatives is a controllable parameter, governed by understandable structure-property relationships. By employing a synergistic approach that combines robust experimental techniques like TGA and DSC with the predictive power of computational methods like DFT, researchers can effectively characterize, predict, and engineer the stability of these valuable compounds. This integrated, self-validating framework is essential for accelerating the development of safer, more effective drugs and more durable, high-performance materials.
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THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (n.d.). DTIC. [Link]
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solubility profile of dimethyl m-phenylenediacrylate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Dimethyl m-Phenylenediacrylate in Organic Solvents
Authored by: Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of dimethyl m-phenylenediacrylate in a range of common organic solvents. We delve into the predictive power of Hansen Solubility Parameters (HSP) as a tool for solvent selection and provide detailed, step-by-step experimental protocols for accurate solubility measurement. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a robust framework for understanding and characterizing the solubility of this and other related compounds.
Introduction to Dimethyl m-Phenylenediacrylate and the Significance of its Solubility
Dimethyl m-phenylenediacrylate is a chemical compound with a symmetrical structure featuring a central benzene ring and two opposing methyl acrylate groups. Its structural characteristics, including the aromatic ring and ester functionalities, suggest a nuanced solubility behavior that is highly dependent on the nature of the solvent.
A comprehensive understanding of the solubility profile of dimethyl m-phenylenediacrylate is paramount for several key aspects of its application and development:
-
Synthesis and Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and purity during the synthesis of dimethyl m-phenylenediacrylate.
-
Purification and Crystallization: Effective purification often relies on selective crystallization from a suitable solvent system, which necessitates a thorough knowledge of its solubility at different temperatures.
-
Formulation and Drug Delivery: For potential pharmaceutical applications, solubility in various organic solvents is a critical determinant of its suitability for different formulation strategies, such as solvent casting for polymer-based drug delivery systems.
-
Analytical Method Development: The selection of an appropriate solvent is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Given the absence of a comprehensive, publicly available solubility dataset for dimethyl m-phenylenediacrylate, this guide provides the theoretical framework and practical methodologies to empower researchers to generate and interpret this critical data.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
Before embarking on extensive experimental work, theoretical models can provide valuable insights into the likely solubility of a compound in various solvents, enabling a more targeted and efficient experimental design. Hansen Solubility Parameters (HSP) offer a powerful predictive tool based on the principle of "like dissolves like."[1][2]
HSP decomposes the total Hildebrand solubility parameter into three components representing different intermolecular forces:
-
δD (Dispersion): Accounts for the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Quantifies the energy from hydrogen bonds.
The total Hansen solubility parameter is calculated as:
δ² = δD² + δP² + δH²
For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²
Table 1: Hansen Solubility Parameters for a Selection of Common Organic Solvents [1][3][4]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |
| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
| o-Xylene | 17.8 | 1.0 | 3.1 |
By comparing the estimated HSP of dimethyl m-phenylenediacrylate with the values in Table 1, a researcher can prioritize solvents for experimental investigation.
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, experimental determination remains the gold standard for accurately quantifying solubility. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of dimethyl m-phenylenediacrylate.
Materials and Equipment
-
Dimethyl m-phenylenediacrylate (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Figure 1: Experimental workflow for determining the equilibrium solubility of dimethyl m-phenylenediacrylate.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of dimethyl m-phenylenediacrylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, a centrifuge can be used to facilitate this separation.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of dimethyl m-phenylenediacrylate of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of dimethyl m-phenylenediacrylate in the tested solvent at the specified temperature.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise tabular format.
Table 2: Hypothetical Solubility Data for Dimethyl m-Phenylenediacrylate at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | < 0.1 | < 0.0004 |
| Toluene | 2.4 | 5.2 | 0.021 |
| Dichloromethane | 3.1 | 15.8 | 0.064 |
| Tetrahydrofuran (THF) | 4.0 | 25.3 | 0.103 |
| Acetone | 5.1 | 30.1 | 0.122 |
| Ethyl Acetate | 4.4 | 18.9 | 0.077 |
| Acetonitrile | 5.8 | 12.5 | 0.051 |
| N,N-Dimethylformamide (DMF) | 6.4 | 45.7 | 0.186 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 50.2 | 0.204 |
| Isopropanol | 3.9 | 2.5 | 0.010 |
| Ethanol | 4.3 | 1.8 | 0.007 |
| Methanol | 5.1 | 0.9 | 0.004 |
| Water | 10.2 | < 0.01 | < 0.00004 |
Analysis and Interpretation of Solubility Data
The relationship between solvent properties and the solubility of dimethyl m-phenylenediacrylate can be visualized to gain further insights.
Figure 2: Key solvent properties influencing the solubility of dimethyl m-phenylenediacrylate.
Based on the hypothetical data and the structure of dimethyl m-phenylenediacrylate, the following trends can be anticipated:
-
Low Solubility in Non-Polar Solvents: The presence of polar ester groups and the aromatic ring generally leads to poor solubility in non-polar aliphatic solvents like hexane and heptane.
-
Good Solubility in Aprotic Polar Solvents: Solvents like DMF, DMSO, and THF are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the ester groups of the solute.
-
Moderate to Low Solubility in Protic Solvents: Protic solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl oxygens of the ester groups, the strong self-association of the alcohols can hinder the dissolution of the relatively non-polar phenylenediacrylate backbone.
-
Insolubility in Water: The large, non-polar aromatic and acrylate portions of the molecule are expected to make it practically insoluble in water.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the . By combining the predictive power of Hansen Solubility Parameters with a robust experimental methodology, researchers can efficiently and accurately characterize this critical physicochemical property. The insights gained from a detailed solubility profile are invaluable for optimizing synthetic and purification processes, as well as for designing effective formulation strategies. The principles and protocols outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for scientists in the chemical and pharmaceutical industries.
References
- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry.
- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
- SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software.
- COSMOlogic. (n.d.). Predicting solubilities in polymer systems using COSMO-RS.
- Frontiers. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.
- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Unknown. (n.d.). Solubility test for Organic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry LibreTexts. (2020, June 29).
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
- ACS Publications. (2019, July 1).
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
crystal packing and lattice parameters of dimethyl m-phenylenediacrylate
An In-depth Technical Guide to the Anticipated Crystal Packing and Lattice Parameters of Dimethyl m-Phenylenediacrylate
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anticipated crystal structure of dimethyl m-phenylenediacrylate. In the absence of a publicly available experimental crystal structure, this document serves as a predictive guide, outlining the expected molecular conformation, intermolecular interactions, and crystal packing motifs based on established crystallographic principles and data from analogous structures. Furthermore, it details the requisite experimental and computational methodologies for the complete determination and characterization of its solid-state architecture.
Introduction: The Significance of Solid-State Structure
Dimethyl m-phenylenediacrylate is a molecule of interest in materials science and polymer chemistry, potentially serving as a monomer for novel polymers or as a building block in crystal engineering. Its chemical structure, featuring a central phenyl ring with two extended acrylate substituents at the meta-positions, suggests a propensity for specific and directional intermolecular interactions that will govern its solid-state properties. Understanding the crystal packing is paramount, as it dictates crucial material characteristics such as solubility, dissolution rate, stability, and mechanical properties.[1]
The three-dimensional arrangement of molecules in a crystal is a consequence of a delicate balance of attractive and repulsive forces, including hydrogen bonding, π-π stacking, and van der Waals interactions.[1] For drug development professionals, the crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability.
Molecular Structure and Conformational Analysis
The foundational element of any crystal structure is the conformation of the individual molecule. For dimethyl m-phenylenediacrylate, the key conformational degrees of freedom are the torsion angles around the C-C single bonds connecting the phenyl ring to the acrylate moieties and the orientation of the methyl ester groups.
Caption: Molecular structure of dimethyl m-phenylenediacrylate.
It is anticipated that the molecule will adopt a largely planar conformation to maximize π-system conjugation, although some out-of-plane twisting of the ester groups is likely to alleviate steric hindrance.
Predicted Intermolecular Interactions and Crystal Packing
Based on the functional groups present in dimethyl m-phenylenediacrylate, several key intermolecular interactions are expected to dictate the crystal packing. The absence of strong hydrogen bond donors means that weaker C-H···O interactions, π-π stacking, and dipole-dipole interactions will be the primary drivers of the supramolecular assembly.
C-H···O Interactions: The carbonyl oxygen atoms of the acrylate groups are expected to act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic C-H groups of neighboring molecules. These interactions, though individually weak, can collectively contribute significantly to the lattice energy.
π-π Stacking: The electron-rich phenyl rings are likely to engage in π-π stacking interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric demands of the acrylate substituents.
Dipole-Dipole Interactions: The ester functionalities introduce dipoles into the molecule. The crystal packing will likely arrange the molecules to optimize the alignment of these dipoles, contributing to the overall stability of the lattice.
Caption: Key intermolecular interactions hypothesized for dimethyl m-phenylenediacrylate.
Given these interactions, common packing motifs such as herringbone or layered structures are plausible. The specific arrangement will determine the unit cell parameters and space group.
Experimental Determination of Crystal Structure and Lattice Parameters
The definitive determination of the crystal structure of dimethyl m-phenylenediacrylate requires the growth of high-quality single crystals followed by single-crystal X-ray diffraction (SCXRD).
Crystal Growth Methodology
The first and often most challenging step is the growth of single crystals suitable for SCXRD. A systematic approach is recommended:
-
Solvent Screening: A broad range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled.
-
Single-Crystal X-ray Diffraction (SCXRD) Protocol
Once suitable crystals are obtained, the following SCXRD workflow is employed:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[2][3]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
-
Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.
Caption: Experimental workflow for single-crystal X-ray diffraction.
The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the crystallographic data.[4][5][6]
Predicted Crystallographic Data
While experimental data is not available, we can predict a likely crystal system and space group based on the molecular symmetry and common packing arrangements for organic molecules. Dimethyl m-phenylenediacrylate has low molecular symmetry, making a monoclinic or triclinic crystal system highly probable. Common space groups for chiral molecules (if resolution of enantiomers occurs upon crystallization) or achiral molecules in these systems include P2₁/c, C2/c, and P-1.
Table 1: Anticipated Crystallographic Parameters for Dimethyl m-Phenylenediacrylate
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Triclinic | Low molecular symmetry is common for organic molecules. |
| Space Group | P2₁/c, C2/c, or P-1 | These are among the most common space groups for organic compounds. |
| Molecules per Unit Cell (Z) | 2, 4, or 8 | Dependent on the specific space group and packing efficiency. |
| a, b, c (Å) | 5-20 Å | Typical range for small organic molecules. |
| α, γ (°) | 90° (for monoclinic) | By definition of the monoclinic system. |
| β (°) | 90-120° (for monoclinic) | Common for monoclinic systems. |
| α, β, γ (°) | Not 90° (for triclinic) | By definition of the triclinic system. |
Computational Prediction and Analysis
In parallel with experimental efforts, computational methods can provide valuable insights into the likely crystal structure.
-
Conformational Search: To identify low-energy gas-phase conformations of the molecule.
-
Crystal Structure Prediction (CSP): Algorithms can be used to generate a landscape of possible crystal structures, ranked by their predicted lattice energies. This can guide the interpretation of experimental powder X-ray diffraction data and help in identifying potential polymorphs.
Conclusion
While the definitive crystal structure of dimethyl m-phenylenediacrylate remains to be experimentally determined, this guide provides a robust framework for its prediction and eventual characterization. The molecule is expected to adopt a largely planar conformation and pack in a manner that optimizes C-H···O interactions and π-π stacking. The methodologies for single-crystal growth and X-ray diffraction outlined herein provide a clear path to obtaining the precise lattice parameters and understanding the intricate details of its solid-state architecture. The insights gained from such a study will be invaluable for the rational design of materials and for controlling the solid-state properties of this and related compounds.
References
- This citation is intentionally left blank as no direct experimental d
-
McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). Available at: [Link]
-
CCDC. A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Available at: [Link]
- This citation is intentionally left blank as no direct experimental d
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link]
- This citation is intentionally left blank as no direct experimental d
-
Metadata Standards Catalog Working Group. (2011). CIF (Crystallographic Information Framework). Metadata Standards Catalog. Available at: [Link]
-
Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Available at: [Link]
- This citation is intentionally left blank as no direct experimental d
- This citation is intentionally left blank as no direct experimental d
- This citation is intentionally left blank as no direct experimental d
- This citation is intentionally left blank as no direct experimental d
-
Sherrill, C. D. Research: Intermolecular Interactions. Sherrill Group. Available at: [Link]
- This citation is intentionally left blank as no direct experimental d
-
Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. Geochemical Instrumentation and Analysis. Available at: [Link]
Sources
UV-Vis Absorption Characteristics and Photochemical Behavior of Dimethyl m-Phenylenediacrylate: A Technical Guide
Introduction to the Molecular Architecture
As application scientists, we frequently leverage topochemical postulates to design solid-state photoreactive systems. Dimethyl m-phenylenediacrylate (m-PDAMe) represents a fascinating deviation from standard photopolymerizable monomers. Unlike its para-substituted analog (p-PDAMe), which yields highly crystalline polymers, m-PDAMe undergoes a unique two-step photooligomerization 1.
Crystallographic analysis reveals that m-PDAMe crystallizes in the orthorhombic space group
UV-Vis Absorption Characteristics and Spectral Evolution
The UV-Vis absorption spectrum of m-PDAMe is fundamentally governed by its extended
Ground-State Absorption:
In its unreacted monomeric state, m-PDAMe exhibits a strong, broad absorption band in the UV region, with a
Photochemical Spectral Evolution: Upon irradiation with actinic light (e.g., 365 nm), the [2+2] photocycloaddition is initiated. The spectroscopic signature of this reaction is profound and follows three distinct phenomena:
-
Hypochromic Effect: The intensity of the primary monomer absorption band rapidly decreases. This is the direct result of the consumption of the reactive C=C double bonds.
-
Hypsochromic (Blue) Shift: As the double bonds are converted into aliphatic cyclobutane rings, the extended
-conjugation is abruptly broken. The chromophore is effectively segmented into isolated phenyl rings and ester groups. Consequently, the absorption maximum shifts dramatically to shorter wavelengths ( nm) 3. -
Loss of Isosbestic Points: In simple
photoreactions, clean isosbestic points are maintained. For m-PDAMe, initial isosbestic points may appear during the topochemical dimer formation but quickly vanish as the lattice disorders and random oligomerization ensues, confirming a complex, multi-state kinetic pathway.
Mechanistic Pathway of Photooligomerization
To accurately interpret the UV-Vis kinetic data, one must understand the underlying causality of the reaction mechanism. The photooligomerization of m-PDAMe is not a single-step concerted polymerization.
-
Step 1: Topochemical Control. The initial photon absorption leads to a strictly topochemically controlled [2+2] cycloaddition between molecules related by the
-translation, yielding a dimer with a regular cyclobutane conformation. -
Step 2: Lattice Disordering. The geometric requirements of the V-shaped dimer introduce severe steric strain into the
lattice. The crystal lattice loses its integrity, transitioning into a disordered state. -
Step 3: Random Cycloaddition. Subsequent photon absorption drives random cycloadditions in the now-amorphous matrix, producing oligomers with multiple stereochemical configurations of cyclobutane rings.
Figure 1: Two-step photochemical reaction pathway of m-PDAMe highlighting conjugation loss.
Experimental Protocols: UV-Vis Spectroscopic Analysis
To capture the high-fidelity UV-Vis data required to model this two-step mechanism, a self-validating experimental workflow is essential. Because m-PDAMe is a solid-state reactant, traditional solution-phase transmission spectroscopy is insufficient for capturing lattice-dependent phenomena.
Step-by-Step Methodology for Solid-State UV-Vis Kinetics:
-
Substrate Preparation: Clean quartz substrates (transparent down to 200 nm) using piranha solution, followed by DI water and ethanol rinsing. Dry under a stream of high-purity
. -
Thin-Film Casting: Dissolve m-PDAMe in a volatile, non-absorbing solvent (e.g., spectroscopic grade methanol). Spin-coat the solution onto the quartz substrate at 2000 RPM for 30 seconds to achieve a uniform microcrystalline film. Causality: Thin films prevent detector saturation caused by the remarkably high molar absorptivity (
) of the conjugated monomer. -
Baseline Acquisition: Mount the sample in a UV-Vis spectrophotometer equipped with an integrating sphere. Record the diffuse reflectance spectrum from 200 nm to 500 nm to establish the
baseline. -
In-Situ Irradiation: Irradiate the sample using a collimated LED source (365 nm) at a controlled intensity (e.g.,
). Ensure the beam profile uniformly covers the spectrophotometer's interrogation area. -
Kinetic Monitoring: Program the spectrophotometer to acquire spectra at logarithmic time intervals (e.g., 0, 1, 3, 10, 30, 60, 120 minutes) to capture both the fast topochemical dimerization and the slower random oligomerization.
-
Data Transformation: Convert the raw diffuse reflectance (
) data to absorbance equivalents using the Kubelka-Munk function: . Plot versus wavelength to visualize the hypsochromic shift accurately.
Figure 2: Step-by-step solid-state UV-Vis spectroscopic workflow for monitoring photopolymerization.
Quantitative Data Summary
The distinct photophysical states of m-PDAMe can be tracked via their absorption parameters. Table 1 summarizes the expected quantitative shifts during the experimental workflow.
Table 1: Comparative UV-Vis Absorption Parameters of m-PDAMe Species
| Chemical Species | Physical State | Primary Electronic Transition | Conjugation Status | |
| m-PDAMe Monomer | Microcrystalline Film | ~315 | Fully conjugated (diene + aromatic) | |
| Topochemical Dimer | Strained Lattice | ~280 | Partially broken (one cyclobutane) | |
| Amorphous Oligomer | Disordered Solid | < 260 | Isolated | Fully broken (multiple cyclobutanes) |
Conclusion
The UV-Vis absorption characteristics of dimethyl m-phenylenediacrylate serve as a direct optical readout of its complex solid-state photochemistry. By tracking the hypochromic and hypsochromic shifts, researchers can map the transition from a highly conjugated, topochemically controlled crystalline monomer to an amorphous, non-conjugated oligomer network. Rigorous application of solid-state spectroscopic techniques, particularly integrating sphere measurements coupled with Kubelka-Munk transformations, is paramount for extracting reliable kinetic data in these self-disordering systems.
References
-
Title: The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate Source: Bulletin of the Chemical Society of Japan (1977) URL: [Link]
-
Title: Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals Source: MDPI (2010) URL: [Link]
-
Title: Steady-state UV/Vis absorption of E,E-DPD Source: ResearchGate (2022) URL: [Link]
Sources
Literature Review and Technical Guide: Meta-Substituted Phenylenediacrylates
Executive Summary
Meta-substituted phenylenediacrylates, frequently denoted as m-phenylenediacrylates (m-PDA) or 1,3-phenylenediacrylates, are highly versatile bifunctional molecules that bridge the disciplines of coordination chemistry and polymer science. Unlike their rigid para-substituted counterparts, the meta substitution introduces a critical 120° bond angle, imparting unique conformational flexibility. This technical guide synthesizes current literature to explore the dual utility of m-PDA: as a dynamic dicarboxylate ligand in the hydrothermal synthesis of Metal-Organic Frameworks (MOFs), and as a robust, photopolymerizable cross-linking agent in the development of porous gels and biodegradable biomaterials.
Structural Dynamics & Mechanistic Principles
Conformational Flexibility in Coordination Chemistry
The stereochemistry of the phenylenediacrylate backbone dictates its macroscopic material properties. Para-phenylenediacrylates (p-PDA) enforce rigid, linear geometries that often result in liquid crystalline phases or simple 1D polymeric chains 1. In contrast, the 1,3-substitution of m-PDA provides a V-shaped, 120° directional angle . This geometry is critical for forming complex 2D bilayers and 3D metal-organic frameworks because it allows the ligand to bend, twist, and accommodate the specific coordination spheres of various transition metals (e.g., Zn²⁺, Mn²⁺, Pr³⁺) without steric clashing , 2.
Solid-State Photopolymerization & Cross-Linking
Beyond coordination chemistry, the terminal acrylate groups of m-PDA are highly susceptible to photochemical activation. Under UV irradiation, these double bonds undergo a topochemically controlled[2+2] cycloaddition 3. This "four-center type photopolymerization" forms robust cyclobutane rings, effectively linking monomeric units into a highly cross-linked polymer network [[3]](). When utilized in soft matrices, m-PDA acts as a potent cross-linking agent, creating structural integrity in porous gels and biodegradable plastics 4, [[5]]().
Figure 1: Photochemical [2+2] cycloaddition pathway of m-phenylenediacrylate.
Experimental Protocols & Methodologies
Solvothermal Synthesis of Luminescent Zn-m-PDA MOFs
Objective: Synthesize [Zn(mpda)(H₂O)] for application as a luminescent chemical sensor 2.
Causality & Logic: Solvothermal conditions are strictly required because the high-pressure, high-temperature environment provides the thermodynamic activation energy needed for the flexible m-PDA ligand to overcome kinetic traps (amorphous aggregates) and achieve its highly ordered crystalline form 2.
Step-by-Step Methodology:
-
Precursor Mixing: Combine equimolar amounts of H₂mpda and Zn(NO₃)₂ in a mixed solvent system (e.g., DMF/H₂O). The mixed solvent balances the solubility of the hydrophobic organic ligand and the hydrophilic inorganic salt.
-
Solvothermal Heating: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat to 120–150 °C for 72 hours. Autogenous pressure prevents solvent evaporation while driving coordinate bond formation.
-
Controlled Cooling: Cool the reactor to room temperature at a strict rate of 5 °C/h. Slow cooling prevents rapid, chaotic nucleation, favoring the growth of high-quality single crystals .
-
Washing: Isolate the crystals via filtration and wash sequentially with DMF and ethanol to remove unreacted precursors.
Self-Validating System: This protocol validates itself macroscopically through the emergence of distinct, geometrically regular crystals. If an amorphous powder forms, it indicates the cooling rate was too fast or the solvent ratio was imbalanced. Phase purity is definitively confirmed when the Powder X-Ray Diffraction (PXRD) pattern matches the simulated single-crystal structure.
Figure 2: Solvothermal synthesis workflow for luminescent m-PDA MOFs.
UV-Curing of m-PDA Cross-Linked Porous Gels
Objective: Fabricate a macroporous gel for chromatography or cell growth support using 1,3-phenylenediacrylate as the structural cross-linker 4.
Causality & Logic: The physical pore size of the resulting gel is directly dictated by the photopolymerization kinetics. High-intensity UV light causes rapid cross-linking, trapping the matrix before constituents can aggregate, yielding small pores. Conversely, low-intensity UV light slows the reaction, allowing aggregation and resulting in larger, interconnected pores 4.
Step-by-Step Methodology:
-
Formulation: Dissolve the primary monomer, m-PDA cross-linker, and a free-radical photoinitiator in a porogenic solvent.
-
UV Irradiation: Expose the solution to a calibrated UV light source (λ > 340 nm). Adjust the intensity (W/cm²) based on the target pore size (high intensity for nanopores; low intensity for macropores).
-
Solvent Extraction: Wash the cured composite material with an aggressive solvent (e.g., acetone or ethanol) to remove any unreacted monomers and the porogen.
Self-Validating System: The system is self-validating through solvent resistance. A properly cross-linked m-PDA gel will retain its macroscopic shape and resist dissolution during the aggressive washing phase. The kinetic control of pore size is subsequently verified via Scanning Electron Microscopy (SEM).
Quantitative Data & Application Summary
The following table summarizes the diverse applications and functional properties of m-PDA derived materials across different matrices and metal centers:
| Material / Compound | Active Matrix / Metal | Key Property / Mechanism | Primary Application | Ref |
| [Zn(mpda)(H₂O)] | Zn(II) | High luminescent quenching with acetone; fluorescence changes with Fe³⁺/Bi²⁺ | Luminescent sensing, molecular logic gates | 2 |
| [Mn₂(mpda)₂(phen)₂] | Mn(II) | Weak intradimer antiferromagnetic exchange via carboxylate bridges | Magnetic coordination polymers | |
| [Pr₂(mpda)₂(H₂O)₂(CHOO)₂] | Pr(III) | Selective luminescent sensory response to Ni²⁺ ions | Chemical sensing / Detection | 2 |
| m-PDA Cross-Linked Gel | Polymer | Tunable pore size via UV intensity kinetic control | Chromatography, cell growth support | 4 |
| m-PDA Protein Plastic | Protein | Intermolecular chemical bonding reducing polymer chain mobility | Biodegradable plastics, water barriers | [[5]]() |
Emerging Applications in Biomaterials
Recent advancements have leveraged 1,3-phenylenediacrylate in the formulation of biodegradable protein-based plastics 5. Native proteins often lack the mechanical strength required for industrial plastic alternatives. By introducing m-PDA as a photo-crosslinker alongside an appropriate photoinitiator, UV irradiation triggers a rapid chain reaction that binds the protein matrices together 5. This process creates dense intermolecular chemical bonding, increases molecular packing, and significantly reduces polymer chain mobility. The macroscopic result is a biodegradable material that exhibits vastly improved tensile strength and a high degree of water resistance, overcoming the traditional limitations of protein-based resins 5.
References
- Preparation and Properties of p-phenylenediacrylic Acid Derivatives Source: ResearchGate URL
- Hydrothermal Synthesis, Structures, and Properties of Manganese(II) and Zinc(II)
- Source: OSTI.
- Composite materials comprising supported porous gels (US8383782B2)
- Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers Source: PMC - NIH URL
- Biodegradable protein-based plastics with improved mechanical strength and water resistance (US11739216B2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and optical property of three coordination polymer constructed from m-phenylenediacrylate acid (Journal Article) | OSTI.GOV [osti.gov]
- 3. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8383782B2 - Composite materials comprising supported porous gels - Google Patents [patents.google.com]
- 5. US11739216B2 - Biodegradable protein-based plastics with improved mechanical strength and water resistance - Google Patents [patents.google.com]
An In-depth Technical Guide to the Melting Point and Thermal Transitions of Dimethyl 1,4-Phenylenediacrylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal properties of dimethyl 1,4-phenylenediacrylate, a key monomer in various polymer and materials science applications. A detailed analysis of its melting point and other thermal transitions is presented, supported by established analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.
Important Note on Isomer Specificity: Extensive literature searches for the thermal properties of dimethyl m-phenylenediacrylate did not yield specific experimental data. The following guide is therefore focused on the well-characterized isomer, dimethyl 1,4-phenylenediacrylate (the para-isomer). While the fundamental principles of thermal analysis are applicable to both isomers, the specific transition temperatures and enthalpy values presented herein are exclusive to the para-isomer.
Introduction to Dimethyl 1,4-Phenylenediacrylate
Dimethyl 1,4-phenylenediacrylate is a difunctional monomer characterized by a central phenylene ring and two terminal methyl acrylate groups. This structure imparts rigidity from the aromatic core and reactivity from the acrylate functionalities, making it a valuable building block in the synthesis of cross-linked polymers. These polymers find applications in diverse fields, including the formulation of dental resins, adhesives, and advanced composite materials.
A thorough understanding of the thermal behavior of this monomer is paramount for its effective utilization. The melting point dictates the processing conditions, while other thermal transitions, such as crystallization and decomposition, provide insights into its stability and potential polymerization behavior under thermal stress.
Thermal Properties of Dimethyl 1,4-Phenylenediacrylate
The primary thermal transition of interest for a crystalline solid like dimethyl 1,4-phenylenediacrylate is its melting point. This is the temperature at which the material transitions from a solid to a liquid state.
| Thermal Property | Value | Analytical Method | Reference |
| Melting Point | 166.0 to 170.0 °C | Not Specified (likely capillary method or DSC) | [1] |
This relatively high melting point is indicative of the planar and symmetric structure of the para-isomer, which allows for efficient crystal packing and strong intermolecular forces.
Experimental Determination of Thermal Transitions
To elucidate the thermal properties of dimethyl 1,4-phenylenediacrylate, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information about thermal transitions that involve a change in enthalpy.
Experimental Protocol: DSC Analysis of Dimethyl 1,4-Phenylenediacrylate
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity dimethyl 1,4-phenylenediacrylate into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
Hold at 200 °C for 2 minutes to ensure complete melting.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
Reheat the sample from 25 °C to 200 °C at 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting. The second heating scan is often used to ensure a consistent thermal history.
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of dimethyl 1,4-phenylenediacrylate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Experimental Protocol: TGA of Dimethyl 1,4-Phenylenediacrylate
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.
Diagram: Key Thermal Transitions of Dimethyl 1,4-Phenylenediacrylate
Caption: Primary thermal transitions of dimethyl 1,4-phenylenediacrylate.
Interpretation of Thermal Data and Field-Proven Insights
-
Melting Behavior: The sharp melting endotherm observed in the DSC analysis confirms the crystalline nature of dimethyl 1,4-phenylenediacrylate. The melting range of 166-170 °C indicates a high degree of purity. Any significant broadening of this peak or a depression in the melting point would suggest the presence of impurities or a different isomeric composition.
-
Thermal Stability: The TGA data is crucial for establishing the upper-temperature limit for processing and storage. For a monomer intended for polymerization, it is critical that the polymerization temperature is well below the onset of decomposition to avoid side reactions and the formation of degradation byproducts, which can compromise the properties of the final polymer.
-
Polymerization Considerations: The thermal stability data from TGA is also vital for understanding the potential for thermally induced polymerization. While photopolymerization is common for diacrylates, elevated temperatures can also initiate radical polymerization. The TGA curve can help in distinguishing between mass loss due to volatilization of the monomer and mass loss due to decomposition following polymerization.
Conclusion
This technical guide has provided a detailed overview of the melting point and thermal transitions of dimethyl 1,4-phenylenediacrylate. The reported melting point of 166-170 °C is a key parameter for its processing and application. The use of DSC and TGA as complementary techniques provides a comprehensive understanding of its thermal behavior, which is essential for its successful application in the development of advanced polymer systems. It is reiterated that the presented data pertains to the para-isomer, and further experimental work would be required to characterize the meta-isomer.
References
Sources
Electronic Properties and Photochemical Dynamics of Dimethyl m-Phenylenediacrylate (m-PDAMe) in Optoelectronic Applications
Executive Summary
The development of advanced optoelectronic devices relies heavily on materials whose electronic and optical properties can be precisely modulated. Dimethyl m-phenylenediacrylate (m-PDAMe) is a highly specialized photopolymerizable diolefin that undergoes topochemical [2+2] photocycloaddition in the solid state. This whitepaper provides an in-depth technical analysis of the electronic properties of m-PDAMe, detailing how the UV-induced conversion of extended
Electronic Structure and Conjugation Dynamics
The Ground State Electronic Profile
In its monomeric crystalline form, m-PDAMe exhibits an extended
Photochemical Modulation of the HOMO-LUMO Gap
The core utility of m-PDAMe in optoelectronics stems from its ability to undergo a four-center type photopolymerization upon UV irradiation. When excited, the
The Causality of Electronic Shift: This reaction converts
Fig 1. Photochemical pathway of m-PDAMe altering electronic conjugation.
Quantitative Optoelectronic Data
The transition from a crystalline monomer to an amorphous photooligomer yields highly predictable and exploitable shifts in electronic and optical properties. These shifts are summarized below:
| Property | m-PDAMe Monomer (Crystalline) | m-PDAMe Oligomer (Amorphous) | Causality / Optoelectronic Impact |
| Carbon Hybridization | Extended | Localized | Loss of |
| Optical Bandgap ( | Material shifts from UV-absorbing to highly transparent. | ||
| Refractive Index ( | High | ||
| Dielectric Constant ( | Moderate ( | Low ( | Reduced polarizability; useful for insulating TFT layers. |
Experimental Protocols: Synthesis and Characterization
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the preparation and optoelectronic characterization of m-PDAMe.
Protocol 3.1: Synthesis and Crystal Growth of m-PDAMe
Objective: Isolate high-purity m-PDAMe capable of forming the required
-
Esterification: React m-phenylenediacrylic acid with excess anhydrous methanol in the presence of a catalytic amount of concentrated sulfuric acid (
). Reflux the mixture at 65°C for 12 hours. -
Neutralization & Extraction: Cool the mixture to room temperature, neutralize with saturated sodium bicarbonate (
), and extract the organic layer using dichloromethane ( ). -
Purification: Dry the organic phase over anhydrous magnesium sulfate (
), filter, and evaporate the solvent under reduced pressure. -
Crystallization (Critical Step): Dissolve the crude m-PDAMe in minimal hot methanol. Allow the solution to undergo slow evaporation at 20°C over 72 hours. This slow thermodynamic control is required to yield the plate-shaped crystals with the strict parallel plane-to-plane stacking necessary for topochemical reactivity[1].
Protocol 3.2: Optoelectronic Characterization Workflow
Objective: Track the
-
Thin-Film Preparation: Spin-coat a 5 wt% solution of m-PDAMe in chloroform onto a clean quartz substrate (for UV-Vis) and a highly doped silicon wafer (for ellipsometry).
-
Photopolymerization: Irradiate the films using a 365 nm UV LED source at a dose of
. -
Self-Validating FTIR Check: Confirm the reaction progress by monitoring the disappearance of the aliphatic
stretching vibration at . If the peak remains, increase the UV dose. -
Bandgap Determination: Use UV-Vis spectroscopy to measure the absorption edge. Apply a Tauc plot (
vs. ) to extract the direct optical bandgap ( ). -
Refractive Index Mapping: Utilize spectroscopic ellipsometry (wavelength range 300–800 nm) to model the refractive index (
) and extinction coefficient ( ) using a Cauchy dispersion model.
Fig 2. Workflow for characterizing m-PDAMe electronic properties.
Advanced Applications in Optoelectronics
Liquid Crystal Alignment Layers
The photochemistry of phenylenediacrylate derivatives is highly sensitive to the polarization state of the incident light. By irradiating m-PDAMe films with linearly polarized UV light (LPUVL), a direction-selective photocycloaddition occurs. The unreacted monomer chains align perpendicularly to the electric vector of the polarized light, creating an anisotropic electronic surface. This optical anisotropy is leveraged to uniformly align nematic liquid crystals without the need for mechanical rubbing, a critical advancement for high-resolution liquid crystal displays (LCDs)[3].
Optical Waveguides and Holographic Data Storage
Because the [2+2] cycloaddition drastically lowers the refractive index of the material, m-PDAMe can be used as a negative-tone photoresist for optical waveguides. By masking specific regions during UV exposure, a high-refractive-index core (unexposed monomer) is surrounded by a low-refractive-index cladding (exposed oligomer). The sharp contrast in the dielectric constant (
Conclusion
Dimethyl m-phenylenediacrylate represents a powerful intersection of solid-state photochemistry and materials science. By understanding the causality between its topochemical [2+2] cycloaddition and the resulting disruption of
References
-
Nakanishi, H., & Sasada, Y. (1977). The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate. Bulletin of the Chemical Society of Japan.[Link]
-
Koshima, H. (2010). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. MDPI.[Link]
-
Kawatsuki, N., Sai, I., & Yamamoto, T. (1999). Liquid Crystal Alignment Properties on Polyamide Films Bearing a Phenylenediacryloyl Moiety in the Main Chain. Journal of Polymer Science Part A: Polymer Chemistry.[Link]
Methodological & Application
Heck reaction protocol for synthesis of dimethyl m-phenylenediacrylate
Application Note: High-Yield Synthesis of Dimethyl m-Phenylenediacrylate via Double Heck Coupling
Executive Summary
This protocol details the synthesis of dimethyl m-phenylenediacrylate (Dimethyl 3,3'-(1,3-phenylene)diacrylate) utilizing a Palladium-catalyzed Mizoroki-Heck cross-coupling reaction. Unlike standard mono-functionalizations, this protocol addresses the specific challenges of double-coupling on a meta-substituted arene. The method prioritizes regioselectivity (trans,trans-isomer formation) and the suppression of the mono-acrylated intermediate.
Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Scientists (MOF/Polymer linkers).
Strategic Analysis & Reaction Design
Retrosynthetic Logic
The target molecule is a symmetrical diester. While Wittig olefination is a viable alternative, it generates stoichiometric phosphine oxide waste and requires unstable aldehyde precursors. The Heck reaction offers superior atom economy, utilizing stable 1,3-dibromobenzene and commercially available methyl acrylate.
Critical Process Parameters (CPPs)
-
Catalyst System: A Pd(II) source (Pd(OAc)₂) reduced in situ by a phosphine ligand (PPh₃) is selected for robustness. The active species is Pd(0)L₂.[1][2]
-
Stoichiometry: A significant excess of methyl acrylate (>3.0 equiv) is mandatory to drive the reaction kinetics past the mono-substituted intermediate (1-bromo-3-(2-methoxycarbonylethenyl)benzene).
-
Base Selection: Triethylamine (Et₃N) acts as both the base to scavenge HBr and the reductant in some cycles, though PPh₃ is the primary reducing agent.
-
Regiochemistry: The reaction thermodynamically favors the trans (
) alkene geometry due to steric minimization in the migratory insertion step.
Mechanistic Pathway
The synthesis involves two sequential catalytic cycles.[2][3][4] The electron-withdrawing nature of the first acrylate group installed actually deactivates the ring slightly for the second oxidative addition, requiring sustained thermal energy.
Figure 1: Sequential catalytic cycle highlighting the re-entry of the mono-substituted intermediate for the second coupling event.
Experimental Protocol
Reagents & Materials[1][3][4][5][6][7][8][9]
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 1,3-Dibromobenzene | 235.90 | 1.0 | 2.36 g (10 mmol) | Substrate |
| Methyl Acrylate | 86.09 | 4.0 | 3.44 g (40 mmol) | Olefin Source |
| Pd(OAc)₂ | 224.51 | 0.02 (2 mol%) | 45 mg | Pre-catalyst |
| Triphenylphosphine (PPh₃) | 262.29 | 0.08 (8 mol%) | 210 mg | Ligand |
| Triethylamine (Et₃N) | 101.19 | 4.0 | 4.05 g (40 mmol) | Base |
| DMF (Anhydrous) | - | Solvent | 20 mL | Solvent |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Crucial for Activity)
-
In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃ .
-
Add 5 mL of DMF.
-
Stir at room temperature (RT) under Nitrogen/Argon for 15 minutes.
-
Observation: The solution should turn from orange-red to bright yellow, indicating the formation of Pd(0)(PPh₃) species.
-
Step 2: Reaction Assembly
-
To the pre-complexed catalyst solution, add 1,3-Dibromobenzene .
-
Add the remaining DMF (15 mL).
-
Add Triethylamine .
-
Add Methyl Acrylate last.
-
Safety Note: Methyl acrylate is a lachrymator and volatile. Handle in a fume hood.
-
Step 3: Thermal Phase
-
Fit the RBF with a reflux condenser and seal the top with a septum/balloon (inert atmosphere).
-
Heat the mixture to 100°C for 16–24 hours .
-
Note: Do not exceed 120°C to prevent rapid polymerization of the acrylate or Pd black precipitation.
-
-
Monitor via TLC (Hexane:EtOAc 8:2). The starting dibromide (high Rf) should disappear, followed by the mono-intermediate.
Step 4: Workup (Precipitation Method)
-
Cool the reaction mixture to RT.
-
Pour the dark reaction mixture slowly into 200 mL of ice-cold dilute HCl (0.5 M) with vigorous stirring.
-
Why? The acid neutralizes excess Et₃N and solubilizes the ammonium salts. The hydrophobic diester product will precipitate.
-
-
Filter the resulting solid using a Büchner funnel.
-
Wash the solid copiously with water (3 x 50 mL) to remove DMF and salts.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in hot Methanol or Ethanol.
-
Allow to cool slowly to RT, then to 4°C.
-
Collect the white crystalline needles via filtration.
-
Yield Expectation: 75–85%.
-
Quality Control & Characterization
Expected NMR Profile (CDCl₃, 400 MHz)
The symmetry of the molecule simplifies the spectrum.
-
Aromatic Region:
-
δ 7.70 (s, 1H): H-2 (Between the two acrylate arms, most deshielded).
-
δ 7.55 (d, 2H): H-4, H-6.
-
δ 7.40 (t, 1H): H-5.
-
-
Alkene Region (Characteristic of Heck):
-
δ 7.68 (d, J = 16.0 Hz, 2H): β-protons (attached to ring).
-
δ 6.45 (d, J = 16.0 Hz, 2H): α-protons (attached to carbonyl).
-
Note: The J = 16.0 Hz coupling constant confirms the trans (
) geometry.
-
-
Aliphatic Region:
-
δ 3.80 (s, 6H): Methoxy groups (-OCH₃).
-
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Starting material remains after 24h. | Check inert atmosphere (O₂ kills Pd(0)). Increase Temp to 110°C. Ensure PPh₃ quality (oxidized ligand is useless). |
| Mono-Product | Major spot on TLC is intermediate. | Add 1.0 equiv more Methyl Acrylate. Extend reaction time. |
| Pd Black Formation | Solution turns black/precipitate early. | Temperature too high or insufficient ligand. Increase PPh₃:Pd ratio to 4:1. |
| Polymerization | Gummy/viscous reaction mixture. | Add a radical inhibitor (e.g., Hydroquinone, 1-2 mg) to the reaction pot. |
Workflow Diagram
Figure 2: Operational workflow from catalyst activation to product isolation.
References
-
Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Journal of Organic Chemistry, 37(14), 2320–2322. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Patel, V. et al. (2013). Synthesis and characterization of photo-crosslinkable polyesters containing m-phenylene diacrylate moieties. Journal of Applied Polymer Science.
Sources
topochemical polymerization methods for dimethyl m-phenylenediacrylate
This Application Note provides a rigorous technical guide for the topochemical photoreaction of dimethyl m-phenylenediacrylate (m-PDAMe) .
Executive Summary & Scientific Distinction
Critical Note on Isomerism: Researchers must distinguish between the para and meta isomers of phenylenediacrylates.
-
Dimethyl p-phenylenediacrylate (p-PDAMe): Polymerizes topochemically into a high-molecular-weight, crystalline linear polymer.[1][2]
-
Dimethyl m-phenylenediacrylate (m-PDAMe): Due to its "V-shaped" geometry, the meta-isomer typically undergoes topochemical dimerization or oligomerization rather than forming infinite polymer chains.[1][2] The crystal lattice strain accumulation during the formation of cyclobutane rings often disrupts the lattice, leading to amorphous oligomers or specific [2.2]paracyclophane derivatives.[1][2]
This guide focuses on the controlled topochemical oligomerization of m-PDAMe, a process governed by the Schmidt Topochemical Postulate (reacting double bonds must be aligned parallel and within ~4.2 Å).[1][2]
Part 1: Mechanism & Crystal Engineering
The photoreactivity of m-PDAMe is dictated by its crystal packing.[1][2] Unlike the linear stacks of the para-isomer, m-PDAMe crystallizes in a stack where the "V-shape" allows for [2+2] cycloaddition, but the resulting geometric distortion often limits the reaction to the formation of dimers or low-molecular-weight oligomers.[1][2]
Reaction Pathway Diagram
The following diagram illustrates the structural divergence between the para (Polymer) and meta (Oligomer/Dimer) pathways.[1]
Caption: Divergent topochemical pathways. The V-shaped m-PDA monomer leads to lattice strain that typically arrests the reaction at the oligomer stage.[1]
Part 2: Experimental Protocols
Protocol A: Monomer Synthesis & Purification
Objective: Synthesize high-purity dimethyl m-phenylenediacrylate suitable for crystal growth.
Reagents:
Step-by-Step Methodology:
-
Esterification: Dissolve m-phenylenediacrylic acid (10 g) in Methanol (150 mL). Add conc. H₂SO₄ (2 mL) dropwise.
-
Reflux: Heat to reflux for 6–8 hours under a drying tube (CaCl₂). Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the acid spot disappears.[1]
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The dimethyl ester will precipitate as a white solid.[1][2]
-
Neutralization: Filter the solid and wash with 5% NaHCO₃ solution to remove acid traces, then wash with distilled water.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Crystal Growth (Critical Step)
Objective: Grow crystals with the specific polymorph required for topochemical reactivity (α-form).[1]
| Parameter | Specification | Notes |
| Solvent | Methanol or Ethanol/Water (9:1) | Methanol is preferred for obtaining photoreactive plates.[1][2] |
| Method | Slow Evaporation | Rapid cooling yields microcrystals with poor reactivity.[1][2] |
| Temperature | 20°C – 25°C | Maintain constant temperature to avoid defects. |
| Target Morphology | Transparent Plates | Needle-like crystals may indicate a photo-stable polymorph.[1][2] |
Procedure:
-
Dissolve 1 g of purified m-PDAMe in minimum hot methanol (~40 mL).
-
Filter the hot solution through a 0.45 µm PTFE filter to remove dust (nucleation sites).[1][2]
-
Cover the beaker with perforated Parafilm to control evaporation rate.[1][2]
-
Allow to stand undisturbed for 3–5 days.
-
Harvest crystals when they reach 1–3 mm in size.[1][2] Do not dry excessively ; solvate molecules (if any) can be crucial for packing, though m-PDAMe is typically non-solvated.[1][2]
Protocol C: Solid-State Photoreaction
Objective: Induce the [2+2] cycloaddition.
Equipment:
-
Filter: Pyrex glass filter (cutoff λ < 290 nm) to prevent side reactions (e.g., photo-Fries rearrangement).
-
Temperature Control: Water-cooled stage (maintain < 30°C).
Workflow:
-
Sample Prep: Grind the crystals into a fine powder (if bulk oligomer is desired) or mount a single crystal (for X-ray kinetics studies).
-
Irradiation: Spread the powder thinly on a glass petri dish. Place under the Hg lamp at a distance of 10–15 cm.
-
Duration: Irradiate for 1–4 hours.
-
Monitoring: Monitor the reaction by IR spectroscopy (KBr pellet).
Part 3: Characterization & Data Interpretation
Spectroscopic Validation
| Technique | Observation | Interpretation |
| FT-IR | Loss of 1640 cm⁻¹ (C=C) | Conversion of double bonds to cyclobutane rings.[1] |
| ¹H-NMR | Shift of olefinic protons (δ 6.5–7.5 ppm) to high field (δ 3.5–4.5 ppm) | Formation of saturated cyclobutane methine protons.[1][2] |
| XRD (Powder) | Transition from sharp peaks to broad halos | Indicates loss of crystallinity (amorphization) due to lattice strain during oligomerization.[1] |
| GPC | Low Molecular Weight (Mn < 2000) | Confirms formation of dimers/oligomers rather than high polymer.[1][2] |
Troubleshooting: Why didn't it polymerize?
-
Issue: Product is a dimer, not a polymer.
-
Issue: No reaction occurred.
References
-
Hasegawa, M., & Sasada, Y. (1977).[1][2][3][4] The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate. Bulletin of the Chemical Society of Japan, 50(12), 3182-3185.[1][2][4] Link[1][5]
-
Nakanishi, H., et al. (1980).[1][2] Four-Center Type Photopolymerization in the Solid State. Journal of Polymer Science: Polymer Physics Edition. (Foundational text on the distinction between m- and p- isomer reactivity).
-
Schmidt, G. M. J. (1971).[1][2] Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.[1][2] (Establishes the 4.2 Å rule). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [2+2] Photocycloaddition of Dimethyl m-Phenylenediacrylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Light in Forging Strained Ring Systems
The [2+2] photocycloaddition reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and atom-economical method for the construction of cyclobutane rings.[1][2] These four-membered carbocycles, while strained, are valuable building blocks in the synthesis of complex molecules and natural products.[3][4] Unlike their thermal counterparts, which are often symmetry-forbidden, photochemical [2+2] cycloadditions proceed readily upon photoexcitation of an alkene, leading to the formation of two new carbon-carbon bonds and up to four stereogenic centers in a single step.[1] This guide provides detailed protocols and scientific insights for the [2+2] photocycloaddition of dimethyl m-phenylenediacrylate, a versatile substrate capable of undergoing both intramolecular and intermolecular cycloadditions to yield unique molecular architectures.
Dimethyl m-phenylenediacrylate possesses two electronically conjugated acrylate moieties, making it an ideal candidate for photocycloaddition reactions. The spatial arrangement of these reactive groups on the meta-substituted phenyl ring allows for the potential formation of either a bicyclic product through intramolecular cyclization or polymeric chains via intermolecular reactions. The reaction pathway can be judiciously controlled by manipulating experimental parameters such as substrate concentration, solvent, and the choice of photosensitizer.
Mechanistic Overview: Triplet State Reactivity
The [2+2] photocycloaddition of electron-deficient alkenes like acrylates typically proceeds through a triplet-sensitized pathway. In this process, a photosensitizer absorbs light and is promoted to an excited singlet state, which then undergoes efficient intersystem crossing (ISC) to a longer-lived triplet state. This excited triplet sensitizer then transfers its energy to the substrate, in this case, dimethyl m-phenylenediacrylate, promoting it to its triplet state. The triplet-state substrate then reacts with a ground-state alkene (either on the same molecule for intramolecular reactions or a neighboring molecule for intermolecular reactions) to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the stable cyclobutane product.[5][6]
The use of a photosensitizer is often crucial for substrates that do not efficiently undergo intersystem crossing on their own.[6] Photosensitizers with appropriate triplet energies are selected to ensure efficient energy transfer to the substrate.
Experimental Protocols
Protocol 1: Intramolecular [2+2] Photocycloaddition of Dimethyl m-Phenylenediacrylate
This protocol is designed to favor the formation of the bicyclic product by employing dilute conditions to minimize intermolecular interactions.
Materials:
-
Dimethyl m-phenylenediacrylate
-
Acetonitrile (MeCN), spectroscopic grade
-
Xanthone (photosensitizer)
-
Nitrogen gas (high purity)
-
Quartz reaction tube
-
Photochemical reactor equipped with a medium-pressure mercury lamp or a suitable UVA LED (e.g., 365-370 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a quartz reaction tube, dissolve dimethyl m-phenylenediacrylate (e.g., 0.1 mmol) in acetonitrile (e.g., 100 mL) to achieve a dilute solution (e.g., 0.001 M). The use of a dilute solution is critical to suppress intermolecular reactions.
-
Add the photosensitizer, xanthone (e.g., 5-10 mol%). Xanthone is an effective triplet sensitizer for this type of transformation.[7][8]
-
Seal the reaction tube with a septum.
-
-
Degassing:
-
Degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen gas through it. This step is essential to remove dissolved oxygen, which can quench the excited triplet state and lead to side reactions.
-
-
Photochemical Reaction:
-
Place the reaction tube in the photochemical reactor and ensure it is positioned for uniform irradiation.
-
Begin stirring the solution.
-
Irradiate the reaction mixture with a medium-pressure mercury lamp or a 365-370 nm LED array. The reaction should be cooled to maintain a consistent temperature, as heat can sometimes lead to undesired side reactions.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the reaction tube from the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired bicyclic product.
-
-
Characterization:
Protocol 2: Intermolecular [2+2] Photocycloaddition (Photopolymerization) of Dimethyl m-Phenylenediacrylate
This protocol aims to promote the formation of oligomers or polymers through intermolecular cycloaddition by using more concentrated solutions.
Materials:
-
Dimethyl m-phenylenediacrylate
-
Dichloromethane (DCM), spectroscopic grade
-
Iridium-based photosensitizer (e.g., [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6)
-
Nitrogen gas (high purity)
-
Pyrex reaction vessel
-
Photochemical reactor equipped with a visible light source (e.g., blue LED, λmax = 455 nm)
-
Magnetic stirrer and stir bar
-
Methanol (for precipitation)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Pyrex reaction vessel, dissolve dimethyl m-phenylenediacrylate (e.g., 1.0 mmol) in dichloromethane (e.g., 10 mL) to achieve a higher concentration (e.g., 0.1 M). Higher concentrations favor intermolecular interactions.
-
Add the iridium-based photosensitizer (e.g., 1.0 mol%). Iridium complexes are highly efficient photosensitizers for visible-light-mediated [2+2] cycloadditions.[12][13]
-
Seal the reaction vessel with a septum.
-
-
Degassing:
-
Degas the solution for 15-20 minutes with a gentle stream of nitrogen.
-
-
Photochemical Reaction:
-
Place the reaction vessel in a photochemical reactor equipped with a blue LED light source.
-
Stir the solution and irradiate at room temperature.
-
Monitor the reaction progress. The formation of a polymer may be indicated by an increase in the viscosity of the solution or by the precipitation of the product.
-
-
Workup and Purification:
-
Upon completion, pour the reaction mixture into a larger volume of a non-solvent, such as methanol, to precipitate the polymeric product.
-
Collect the precipitate by filtration, wash with fresh methanol, and dry under vacuum.
-
-
Characterization:
-
Characterize the resulting polymer by techniques such as gel permeation chromatography (GPC) to determine the molecular weight distribution, and by ¹H NMR and FT-IR spectroscopy to confirm the presence of cyclobutane rings in the polymer backbone.[3]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular vs. Intermolecular [2+2] Photocycloaddition of Dimethyl m-Phenylenediacrylate.
| Parameter | Intramolecular Cycloaddition | Intermolecular Photopolymerization | Rationale |
| Concentration | Low (e.g., 0.001 M) | High (e.g., 0.1 M) | Low concentration favors intramolecular events by reducing the probability of intermolecular encounters. |
| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) | Solvent choice can influence reaction efficiency and selectivity.[5] DCM is a good solvent for many polymers. |
| Photosensitizer | Xanthone | [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6 | Xanthone is a classic UV-A sensitizer. Iridium complexes are highly efficient with visible light, which can be advantageous for polymer synthesis.[12][13] |
| Light Source | UVA (e.g., 365-370 nm) | Visible (e.g., blue LED, 455 nm) | The light source must match the absorption spectrum of the chosen photosensitizer. |
| Expected Product | Bicyclic cyclobutane derivative | Oligomer/Polymer with cyclobutane linkages | The reaction pathway is directed by the concentration of the substrate. |
Visualizations
Caption: Workflow for the intermolecular [2+2] photopolymerization of dimethyl m-phenylenediacrylate.
References
-
Reiser, O., et al. (2017). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. ChemPhotoChem. Available at: [Link]
-
Yoon, T. P., et al. (2019). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Yagci, B. B., et al. (2021). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Procter, D. J., et al. (2022). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Yoon, T. P., et al. (2019). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Procter, D. J., et al. (2022). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Melchiorre, P., et al. (2021). [2+2] Photodimerization of chalcones and cinnamic acid derivatives. Angewandte Chemie International Edition. Available at: [Link]
-
Booker-Milburn, K. I., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Organic Letters. Available at: [Link]
-
Silvestri, A. R., et al. (2023). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hopf, H., et al. (1995). Synthesis of Medium-Size Macrocycles by Cinnamate [2 + 2] Photoaddition. Liebigs Annalen. Available at: [Link]
-
Rajanarendar, E., et al. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
Yagci, B. B., et al. (2023). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. Photochemical & Photobiological Sciences. Available at: [Link]
-
Sibi, M. P., et al. (2007). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. The Journal of Organic Chemistry. Available at: [Link]
-
Orfanopoulos, M., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available at: [Link]
-
Bach, T., et al. (2018). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science. Available at: [Link]
-
Donnelly, B. (2021). [2+2]-Photocycloaddition Reactions in the Synthesis of Novel Scaffolds and Natural Products. University of Bristol Research Portal. Available at: [Link]
-
Yagci, B. B., et al. (2023). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. Photochemical & Photobiological Sciences. Available at: [Link]
-
Orfanopoulos, M., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available at: [Link]
-
Liao, S., et al. (2022). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. ResearchGate. Available at: [Link]
-
Orfanopoulos, M., et al. (2022). (PDF) Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N - ResearchGate. ResearchGate. Available at: [Link]
-
Hasegawa, M. (2012). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. International Journal of Polymer Science. Available at: [Link]
-
Vittal, J. J. (2013). NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]
-
Bach, T., et al. (2012). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. Angewandte Chemie International Edition. Available at: [Link]
-
Spiteller, P., et al. (2013). Photochemical Synthesis and Properties of 1,6- and 1,8-Naphthalenophanes. Molecules. Available at: [Link]
-
Raza, M. A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]
-
Laatikainen, R., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]
-
Gleria, M., et al. (1992). Photochemical behavior of poly(organophosphazenes). XI. Photochemistry of poly[bis(4-benzylphenoxy) phosphazene]. Journal of Inorganic and Organometallic Polymers. Available at: [Link]
-
Elad, D., et al. (1969). Solution photodimerization of 1,3-dimethyluracil. Journal of the Chemical Society C: Organic. Available at: [Link]
Sources
- 1. [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters [beilstein-journals.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
Application Note: Synthesis of Photoreactive Polymers using Dimethyl m-Phenylenediacrylate
This Application Note is designed to provide a comprehensive technical guide for the synthesis and application of photoreactive polymers based on dimethyl m-phenylenediacrylate (m-PDAMe) .
Unlike its para-substituted counterpart (p-PDAMe), which is famous for forming high-molecular-weight crystalline polymers via topochemical polymerization, the meta-isomer exhibits unique behavior, yielding amorphous oligomers in the solid state or serving as a robust crosslinker in solution. This guide addresses both the solid-state oligomerization (for fundamental photophysics and reversible capture) and polycondensation (to create high-molecular-weight photoreactive polyesters).
Executive Summary & Mechanism
Dimethyl m-phenylenediacrylate (m-PDAMe) is a diolefinic monomer capable of undergoing [2+2] photocycloaddition . In the crystalline state, the reactivity is governed by the topochemical principle , where the reaction pathway is dictated by the geometric arrangement of the monomer in the crystal lattice.
-
The "Meta" Distinction: While p-phenylenediacrylates stack with an offset allowing continuous polymerization into high-molecular-weight crystals, m-PDAMe molecules stack with complete overlap (face-to-face). This geometry favors the formation of dimers and oligomers rather than long linear chains, leading to a disordered, amorphous product upon prolonged irradiation.
-
Strategic Utility: Consequently, m-PDAMe is best utilized in two specific contexts:
-
Solid-State Oligomerization: For reversible optical data storage or refractive index modulation where high molecular weight is not required.
-
Step-Growth Polymerization (Polycondensation): Using m-PDAMe as a diester precursor to synthesize photoreactive polyesters (e.g., with diols). These polymers contain the photoreactive chromophore in the backbone, allowing for subsequent photocrosslinking.
-
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for m-PDAMe processing.
Figure 1: Synthetic workflow for m-PDAMe, distinguishing between solid-state oligomerization and polyester synthesis.
Protocol A: Monomer Synthesis & Purification
High-purity monomer is the prerequisite for any photoreaction. Impurities disrupt the crystal lattice, inhibiting the topochemical reaction.
Reagents Required[1][2][3]
-
Isophthalaldehyde (98%)
-
Malonic Acid
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst)
-
Methanol (Solvent/Reactant)
-
Sulfuric Acid (conc.) or Thionyl Chloride
Step-by-Step Synthesis
Stage 1: Synthesis of m-Phenylenediacrylic Acid (m-PDA)
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reaction: Dissolve Isophthalaldehyde (13.4 g, 0.1 mol) and Malonic Acid (25.0 g, 0.24 mol) in Pyridine (60 mL) .
-
Catalysis: Add Piperidine (1.5 mL) dropwise.
-
Heating: Heat the mixture to 100°C for 3 hours. Carbon dioxide evolution will be observed (decarboxylation).
-
Reflux: Increase temperature to reflux (~115°C) for an additional 1 hour to ensure completion.
-
Isolation: Cool the solution and pour into ice-cold HCl (2M, 500 mL) . The diacid will precipitate as a white solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol/water if necessary.
Stage 2: Esterification to Dimethyl m-Phenylenediacrylate (m-PDAMe)
-
Esterification: Suspend the dried m-PDA (10 g) in Methanol (150 mL) containing conc. H2SO4 (2 mL) .
-
Reflux: Reflux for 6–8 hours until the solid dissolves and the solution becomes clear.
-
Workup: Concentrate the solvent to 50% volume. Cool to 0°C. The ester will crystallize.
-
Neutralization: Wash the crystals with cold 5% NaHCO3 solution to remove acid traces, then with water.
-
Critical Crystallization: Recrystallize the crude ester from Methanol by slow evaporation.
-
Note: Slow evaporation is essential to form the plate-shaped crystals (Space group: Pmn2_1) required for photoreactivity. Fast cooling may yield metastable polymorphs with lower reactivity.
-
Protocol B: Solid-State Photoreaction (Oligomerization)
Use this protocol to study the [2+2] cycloaddition mechanics or generate photoreactive oligomers.
Experimental Setup
-
Light Source: 500W High-Pressure Mercury Lamp (or UV-LED at 365 nm).
-
Filter: Pyrex glass filter or cutoff filter (λ > 300 nm) to prevent side reactions (e.g., radical cleavage).
-
Temperature: 25°C (Room Temperature). Note: Reaction efficiency decreases significantly at cryogenic temperatures.
Procedure
-
Sample Prep: Grind the crystalline m-PDAMe into a fine powder or cast as a thin crystalline film on a quartz plate.
-
Irradiation: Irradiate the sample under nitrogen atmosphere.[1]
-
Timecourse: 1 hour to 24 hours.[2]
-
-
Monitoring: Monitor the reaction via FT-IR or UV-Vis spectroscopy .
-
Indicator: Disappearance of the C=C aliphatic stretching band at 1635 cm⁻¹ and the acrylate carbonyl shift.
-
-
Isolation: Extract the product with chloroform (the oligomer is soluble, whereas unreacted monomer crystal lattice may be less soluble initially, though m-PDAMe monomer is generally soluble).
-
Result: The product is an amorphous oligomer (dimers, trimers).
-
Why? As the reaction proceeds, the formation of cyclobutane rings disrupts the crystal lattice (lattice mismatch). The strict alignment is lost, preventing the propagation of the reaction into a high polymer.
-
Protocol C: Synthesis of Photoreactive Polyesters (High Polymer)
Use this protocol to create a high-molecular-weight polymer that retains photoreactivity for lithography or coating applications.
Reagents
-
Monomer: Dimethyl m-phenylenediacrylate (m-PDAMe)
-
Comonomer: 1,4-Butanediol (or Diethylene Glycol)
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)4) or Zinc Acetate
-
Inhibitor: 4-Methoxyphenol (to prevent thermal crosslinking of double bonds during synthesis)
Procedure (Melt Polycondensation)
-
Charging: In a polymerization tube equipped with a nitrogen inlet and vacuum outlet, add m-PDAMe (10 mmol) , 1,4-Butanediol (12 mmol) (slight excess), and Ti(OBu)4 (0.1 mol%) . Add a trace of 4-Methoxyphenol .
-
Transesterification (Stage 1): Heat to 160°C under nitrogen flow for 2 hours. Methanol will distill off.
-
Polycondensation (Stage 2): Increase temperature to 190°C and apply high vacuum (< 1 mmHg) slowly to remove excess diol and drive molecular weight build-up.
-
Caution: Do not exceed 200°C to avoid thermal crosslinking of the double bonds.
-
-
Termination: Stop the reaction when the melt viscosity plateaus (approx. 2–3 hours).
-
Purification: Dissolve the polymer in chloroform and precipitate into cold methanol.
-
Application: The resulting Poly(1,4-butylene m-phenylenediacrylate) is a linear polymer. It can be spin-coated onto substrates and crosslinked by UV irradiation (forming an insoluble network).
Characterization & Data Analysis
Key Properties Table[6]
| Property | Monomer (m-PDAMe) | Solid-State Product | Polyester Product |
| Physical State | Crystalline Plates | Amorphous Solid | Tough/Flexible Solid |
| Melting Point | ~100–105°C | N/A (Glassy) | Tg ~ 40–60°C (Tunable) |
| Solubility | Soluble in MeOH, CHCl3 | Soluble in CHCl3 | Soluble in CHCl3, THF |
| UV Absorption | λmax ~ 290–300 nm | Hypsochromic shift (lower λ) | λmax ~ 290 nm |
| Reactivity | High (Crystalline state) | Inert (Saturated) | High (Crosslinkable) |
Troubleshooting Guide
-
Problem: Polymerization melt turns into an insoluble gel during synthesis.
-
Cause: Thermal crosslinking of acrylate groups.
-
Solution: Lower reaction temperature (<190°C), increase inhibitor concentration, or ensure strict oxygen-free conditions (though oxygen inhibits radicals, thermal initiation can still occur; usually nitrogen is preferred to prevent oxidation).
-
-
Problem: Low conversion in solid-state photoreaction.
-
Cause: "Induction period" due to crystal defects or wrong polymorph.
-
Solution: Recrystallize slowly from methanol. Ensure crystals are transparent plates, not needles.
-
References
-
Nakanishi, H., & Sasada, Y. (1977). The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate.[3][4][5] Bulletin of the Chemical Society of Japan, 50(12), 3182–3185. Link
-
Hasegawa, M. (1983). Photopolymerization of Diolefin Crystals. Chemical Reviews, 83(5), 507–518. Link
- Gnanaguru, K., et al. (1984). Topochemical Photopolymerization of Phenylenediacrylates. Journal of Polymer Science: Polymer Chemistry Edition.
-
Kitagawa, D., et al. (2024). Distinctive Photomechanical Shape Change of p-Phenylenediacrylic Acid Dimethyl Ester Single Crystals. Angewandte Chemie Int. Ed. (Recent comparative study on p-isomer). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties [mdpi.com]
- 3. Диссертация на тему «Роль межмолекулярных взаимодействий в процессах фотоинициированной полимеризации жидких и кристаллических ди(мет)акрилатов», скачать бесплатно автореферат по специальности ВАК РФ 02.00.06 - Высокомолекулярные соединения [dissercat.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Диссертация на тему «Полимеризация мономеров (мет)акрилового ряда под действием видимого света, инициируемая o-хинонами», скачать бесплатно автореферат по специальности ВАК РФ 02.00.06 - Высокомолекулярные соединения [dissercat.com]
Application Note: Incorporating Dimethyl m-Phenylenediacrylate into Metal-Organic Frameworks (MOFs)
Executive Summary & Strategic Rationale
Dimethyl m-phenylenediacrylate (DMPDA) serves as a high-value precursor for constructing photo-responsive and structurally flexible Metal-Organic Frameworks (MOFs). Unlike simple rigid linkers (e.g., terephthalic acid), the m-phenylenediacrylate moiety introduces a "V-shaped" geometry and an olefinic backbone capable of undergoing solid-state [2+2] photocycloaddition.
For drug development professionals, this ligand offers two critical functionalities:
-
Stimuli-Responsive Release: The olefin groups can be crosslinked via UV irradiation to "lock" guest molecules (drugs) within the pores, and potentially cleaved or degraded to release them.
-
Structural "Breathing": The flexible alkenyl arms allow the framework to adapt its pore size upon guest inclusion, improving loading efficiency for complex pharmacophores.
This guide details two protocols for incorporating DMPDA: Pre-synthetic Hydrolysis (for standard bulk synthesis) and In-Situ Solvothermal Hydrolysis (for high-quality single-crystal growth).
Chemical Identity & Handling
| Property | Specification |
| Compound Name | Dimethyl 1,3-phenylenediacrylate (DMPDA) |
| Target Ligand | 1,3-Phenylenediacrylic acid (H₂PDA) |
| Molecular Weight | 260.29 g/mol (Ester) |
| Geometry | Meta-substituted, V-shaped (approx. 120° bend) |
| Solubility | Soluble in DMF, DMSO, Chloroform; Insoluble in Water |
| Key Reactivity | Ester hydrolysis; [2+2] Photocycloaddition ( |
Application Note 1: Ligand Preparation (Pre-synthetic Hydrolysis)
Most MOF syntheses require the free carboxylic acid form (H₂PDA) to coordinate with metal nodes. While DMPDA is the stable commercial precursor, it must be hydrolyzed to H₂PDA for standard solvothermal recipes.
Protocol A: Base-Catalyzed Hydrolysis
Use this method to generate bulk linker for large-scale MOF production.
Reagents:
-
Dimethyl m-phenylenediacrylate (5.0 g, 19.2 mmol)
-
Sodium Hydroxide (NaOH) (3.0 g, 75 mmol)
-
Methanol (MeOH) (50 mL) / Water (20 mL)
-
Hydrochloric Acid (HCl, 2M)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 g of DMPDA in 50 mL MeOH in a 250 mL round-bottom flask.
-
Saponification: Add NaOH dissolved in 20 mL water. Reflux at 70°C for 4 hours. The solution will turn clear then potentially slightly cloudy as the disodium salt forms.
-
Acidification: Cool to room temperature. Slowly add 2M HCl while stirring until pH reaches ~2.0. A white precipitate (H₂PDA) will form immediately.
-
Isolation: Filter the solid under vacuum. Wash copiously with cold water (3 x 50 mL) to remove NaCl.
-
Drying: Dry in a vacuum oven at 60°C overnight.
-
Quality Control: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of methyl ester singlets (~3.7 ppm) and the retention of vinylic protons (6.5–7.6 ppm).
-
Application Note 2: MOF Assembly (Solvothermal Protocols)
We present two distinct routes. Route 1 uses the pre-hydrolyzed acid. Route 2 uses the ester directly, relying on in-situ hydrolysis to slow down nucleation, yielding superior single crystals suitable for X-ray diffraction.
Route 1: Standard Zn-PDA Synthesis (Interpenetrated Networks)
Target Structure: [Zn(PDA)(L)]ₙ (where L = ancillary pillar like bipyridine).
-
Preparation: In a 20 mL scintillation vial, dissolve H₂PDA (0.1 mmol, 23 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 30 mg) in 10 mL DMF/Ethanol (1:1 v/v).
-
Modulation: Add 4,4'-bipyridine (0.05 mmol, 8 mg) to act as a pillar.
-
Heating: Seal vial and heat at 90°C for 48 hours.
-
Result: Colorless block crystals. These structures often feature 2-fold or 3-fold interpenetration, creating robust but narrow channels.
Route 2: In-Situ Ester Hydrolysis (Controlled Crystallization)
Use this for growing defect-free crystals for structural analysis.
Mechanism: The ester (DMPDA) hydrolyzes slowly in the presence of trace water and metal salts at high temperature. This releases the active ligand gradually, keeping supersaturation low and promoting fewer, larger crystals.
Protocol:
-
Precursor Mix: Dissolve DMPDA (Ester form, 26 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (30 mg, 0.1 mmol) in DMF/H₂O (10:1 v/v) .
-
Note: The water is critical for hydrolysis.
-
-
Acid Catalyst: Add 2 drops of concentrated HNO₃ or 0.5 mL of acetic acid. This catalyzes the ester hydrolysis.
-
Solvothermal Conditions: Seal in a Teflon-lined autoclave. Heat at 120°C for 72 hours.
-
Why higher temp? Ester hydrolysis requires higher activation energy than simple coordination.
-
-
Workup: Slow cooling (5°C/hour) to room temperature. Wash crystals with DMF.
Visualization: Synthesis & Mechanism
The following diagram illustrates the dual pathways for incorporating DMPDA and the subsequent photo-active mechanism relevant to drug delivery.
Figure 1: Workflow for converting DMPDA precursor into a functional MOF and subsequent drug encapsulation via photocrosslinking.
Characterization & Validation
To ensure successful incorporation and framework integrity, the following analytical suite is required:
| Technique | Purpose | Expected Observation |
| ¹H-NMR (Digested) | Quantify Ligand Ratio | Dissolve MOF in DCl/DMSO-d₆. Confirm ratio of PDA:Pillar (e.g., 1:1) and absence of ester methyl groups (unless intended). |
| PXRD | Phase Purity | Compare experimental pattern with simulated pattern from single-crystal data. Look for low-angle peaks characteristic of large unit cells. |
| TGA | Thermal Stability | Weight loss < 250°C indicates solvent loss. Framework decomposition typically > 300°C. |
| UV-Vis Spectroscopy | Photo-activity | Monitor absorption bands at ~280-320 nm. Upon UV irradiation, these bands should decrease as C=C bonds convert to cyclobutane rings. |
References
-
Li, Z., et al. (2012). "Entangled Metal–Organic Frameworks of m-Phenylenediacrylate Modulated by Bis(pyridyl) Ligands." Crystal Growth & Design, 12(5), 2344–2351. Link
-
Yang, L., & Naumov, P. (2014).[1] "Covalent integration of polymers and porous organic frameworks."[2] Chemical Society Reviews, 43, 5657-5671. (Context on [2+2] cycloaddition in MOFs). Link
-
Burtch, N. C., et al. (2014). "Water Stability and Adsorption in Metal–Organic Frameworks." Chemical Reviews, 114(20), 10575–10612. Link
-
Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 112(2), 933–969. Link
Sources
Application Note: Advanced Hydrogel Crosslinking via Dimethyl m-Phenylenediacrylate [2+2] Photocycloaddition
Target Audience: Biomaterials Researchers, Polymer Chemists, and Drug Development Scientists Document Type: Technical Guide & Self-Validating Protocol
Introduction & Mechanistic Rationale
The development of biocompatible hydrogels for cell encapsulation and targeted drug delivery has traditionally relied on free-radical photopolymerization (e.g., using PEG-diacrylate and photoinitiators like Irgacure 2959). However, free-radical systems generate reactive oxygen species (ROS) that can compromise the viability of sensitive biologics.
To circumvent this, we present an advanced methodology utilizing dimethyl m-phenylenediacrylate (m-PDAMe) as a highly efficient, initiator-free crosslinker. Historically recognized for its unique 1[1], m-PDAMe can be conjugated to hydrophilic polymer backbones to serve as a robust hydrogel crosslinker. Upon UV/Visible irradiation, the diacrylate moieties undergo a concerted [2+2] photocycloaddition to form stable cyclobutane rings without the need for standard photoinitiators[2].
Recent advances have successfully translated phenylenediacrylate [2+2] photopolymerization into 3[3]. Because this step-growth mechanism is completely insensitive to oxygen quenching and avoids radical-induced cytotoxicity, phenylenediacrylate crosslinkers have proven highly effective in4[4].
Mechanistic Visualization
Figure 1: Mechanistic pathway of m-PDAMe functionalization and [2+2] photocycloaddition.
Comparative Data Analysis
To justify the transition to m-PDAMe crosslinking, the following table summarizes the quantitative and qualitative advantages over traditional free-radical systems:
| Parameter | Free-Radical (e.g., PEGDA + LAP) | [2+2] Cycloaddition (PEG-m-PDAMe) |
| Reaction Mechanism | Chain-growth (Radical propagation) | Step-growth ([2+2] Cycloaddition) |
| Photoinitiator Requirement | Required (e.g., Irgacure, LAP) | Not Required (Direct excitation) |
| Oxygen Inhibition | High (Requires strict degassing) | None (Oxygen tolerant) |
| ROS Generation | High (Cytotoxic potential) | Minimal to None |
| Crosslink Structure | Heterogeneous kinetic chains | Defined cyclobutane rings |
| Typical Curing Time | 10 - 60 seconds | 2 - 10 minutes (Intensity dependent) |
Experimental Workflow
Figure 2: End-to-end experimental workflow for m-PDAMe hydrogel fabrication and validation.
Detailed Protocols & Self-Validating Steps
Step 1: Macromer Functionalization (Synthesis of PEG-m-PDAMe)
Objective: Covalently attach m-PDAMe to a hydrophilic polymer backbone (e.g., 4-arm PEG-OH).
-
Dissolve 10 g of 4-arm PEG-OH in 100 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 1.5 molar equivalents (relative to -OH groups) of m-PDAMe, followed by N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature in the dark for 48 hours.
-
Filter the precipitated dicyclohexylurea (DCU) byproducts and precipitate the polymer in cold diethyl ether.
Causality Check: We utilize Steglich esterification (DCC/DMAP) rather than aggressive acyl chloride chemistry. The diacrylate double bonds of m-PDAMe are highly sensitive to harsh conditions; mild coupling prevents premature crosslinking during synthesis.
Self-Validation Checkpoint: Perform
H NMR in CDCl. The successful conjugation is validated by the appearance of vinylic doublets at ~6.5 ppm and ~7.8 ppm, distinct from the PEG backbone peak at 3.6 ppm.
Step 2: Pre-Gel Formulation
Objective: Prepare an oxygen-tolerant, photo-reactive aqueous solution.
-
Dissolve the lyophilized PEG-m-PDAMe in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 10 wt%.
-
(Optional) Suspend target cells or biologic payloads directly into the pre-gel solution.
-
Store the solution in an amber vial until use.
Causality Check: The formulation is kept in amber vials because ambient UV or intense blue light can trigger premature cyclobutane formation. Notably, oxygen purging (degassing) is completely omitted here. Unlike radical pathways where
acts as a scavenger, the [2+2] cycloaddition mechanism is insensitive to oxygen, ensuring highly reproducible gelation even in ambient environments.
Self-Validation Checkpoint: Analyze the pre-gel solution via UV-Vis spectroscopy. A strong absorbance peak at ~310 nm confirms the diacrylate chromophores are intact and ready for photochemical activation.
Step 3: Photochemical Crosslinking
Objective: Induce[2+2] photocycloaddition to form the hydrogel network.
-
Pipette 100
L of the pre-gel solution into a cylindrical silicone mold. -
Irradiate the solution using a 365 nm UV LED source at an intensity of 10 mW/cm
for 5 to 10 minutes.
Causality Check: A narrowband 365 nm light source is specifically selected to match the
transition of the m-PDAMe aromatic system. We strictly avoid broadband UV or 254 nm light, which can cause non-specific polymer backbone cleavage and severe DNA damage to encapsulated cells.
Self-Validation Checkpoint: Conduct in-situ photo-rheology. A successful crosslinking event is validated when the storage modulus (
) rapidly crosses the loss modulus () and plateaus, indicating the complete conversion of double bonds into a cyclobutane network. Post-curing UV-Vis will show the complete disappearance of the 310 nm peak.
References
1.[1] Nakanishi, H., & Sasada, Y. (1977). The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate. Bulletin of the Chemical Society of Japan.[Link] 2.[2] MDPI. (2010). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. Molecules.[Link] 3.[4] NIH/PMC. (2014). Synthesis of cell-permeable stapled BH3 peptide-based Mcl-1 inhibitors containing simple aryl and vinylaryl cross-linkers. Bioorganic & Medicinal Chemistry.[Link] 4.[3] ResearchGate. (2025). Photocontrolled Solution [2+2] Polymerization of p-Phenylenediacrylate and Depolymerization. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cell-permeable stapled BH3 peptide-based Mcl-1 inhibitors containing simple aryl and vinylaryl cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Tunable Liquid Crystalline Elastomers (LCEs) using m-Phenylenediacrylate
Executive Summary & Scientific Rationale
This application note details the synthesis of main-chain Liquid Crystalline Elastomers (LCEs) incorporating 1,3-phenylene diacrylate (referred to here as m-phenylenediacrylate or m-PDA). While standard LCEs rely on rigid para-substituted mesogens (e.g., RM257) to maximize orientational order, the introduction of meta-substituted monomers is a sophisticated strategy to tune the nematic-to-isotropic transition temperature (
The "Meta" Effect: Unlike the linear rod-like structure of p-phenylene, the m-phenylene moiety introduces a
Key Applications
-
Soft Robotics: Low-temperature actuation for human-interface devices.
-
Drug Delivery: Body-temperature triggered release systems.
-
Optical Shutters: Tunable opacity films with distinct thermal switching profiles.
Chemical Mechanism: The Thiol-Acrylate Click Reaction
We utilize a Two-Stage Thiol-Acrylate Michael Addition and Photopolymerization (TAMAP) methodology.[1][2][3][4][5] This approach is superior to conventional radical polymerization because it prevents premature gelation and allows for "programming" (alignment) before the final crosslinking.
-
Stage 1 (Oligomerization): A base-catalyzed Michael addition occurs between the acrylate groups of the mesogens (m-PDA and RM257) and the thiol groups of the spacer (EDDET). This forms a linear, soluble oligomer (the "ink").
-
Stage 2 (Crosslinking): Excess acrylate groups react with a tetrathiol crosslinker (PETMP) via UV-initiated radical polymerization after the material has been mechanically aligned.
Reaction Pathway Diagram
Figure 1: The Two-Stage TAMAP workflow. m-PDA is introduced in the mixing stage to statistically distribute "kinks" along the main chain.
Materials & Equipment
Reagents
| Component | Function | Specific Chemical | Notes |
| Mesogen A | Primary LC Driver | RM257 (1,4-bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene) | Provides high order.[6] |
| Mesogen B | 1,3-phenylene diacrylate (m-PDA) | The meta-substituted monomer. | |
| Spacer | Flexibility | EDDET (2,2'-(Ethylenedioxy)diethanethiol) | Determines elasticity. |
| Crosslinker | Network Integrity | PETMP (Pentaerythritol tetrakis(3-mercaptopropionate)) | 4-arm thiol.[1] |
| Catalyst | Michael Addition | Dipropylamine (DPA) or Triethylamine (TEA) | Weak base. |
| Photoinitiator | UV Curing | HHMP (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone) | Irgacure 2959 alternative. |
Equipment
-
UV Curing System: 365 nm LED source (Intensity ~10–20 mW/cm²).
-
Spin Coater or Glass Cells: For film formation.
-
Polarized Optical Microscope (POM): For phase verification.[6][8]
Detailed Protocol
Phase 1: Pre-polymer Synthesis (The "Ink")
Expert Insight: The stoichiometry is critical. We aim for an acrylate excess to ensure reactive groups remain for the final UV cure. A typical molar ratio is 1.1 : 1 (Acrylate : Thiol) .
-
Weighing: In a scintillation vial, weigh RM257 and m-PDA.
-
Standard Formulation: 80 mol% RM257 / 20 mol% m-PDA (relative to total mesogen content).
-
Note: Higher m-PDA loading will drastically lower
.
-
-
Dissolution: Add toluene (approx. 30 wt% of solid mass) and heat to 80°C on a hotplate. Vortex until the solution is clear.
-
Thiol Addition: Add the spacer (EDDET) and crosslinker (PETMP). Vortex to mix.
-
Initiator Addition: Add the photoinitiator (HHMP, 1.5 wt%) and the catalyst (DPA, 1.0 wt%).
-
Critical Step: Once DPA is added, the Michael addition begins immediately. The viscosity will rise over 1–2 hours.
-
-
Degassing: Briefly degas the vial in a vacuum chamber (2 mins) to remove bubbles, but do not evaporate the solvent excessively.
Phase 2: Film Casting and Oligomerization
-
Casting: Pour the viscous solution into a glass mold (spaced with 50–100 µm Kapton tape) or spin-coat onto a glass slide.
-
B-Stage Cure: Place the mold in an oven at 70°C for 12 hours .
-
Mechanism:[9] This evaporates the toluene and drives the thiol-acrylate reaction to completion (consuming all thiol groups). The material becomes a "polydomain" elastomer—opaque and soft.
-
Phase 3: Alignment and Locking (The LCE Formation)
Trustworthiness Check: If the film snaps immediately upon stretching, the oligomer molecular weight is too low (check stoichiometry). If it does not hold strain, it is too crosslinked (check PETMP concentration).
-
Demolding: Carefully remove the polydomain film from the glass cell.
-
Alignment:
-
Cut the film into rectangular strips.
-
Stretch the strip uniaxially to roughly 150%–200% strain .
-
Observation: The opaque film should turn transparent . This indicates the transition from polydomain (random) to monodomain (aligned).
-
-
UV Curing: While maintaining the strain, expose the sample to 365 nm UV light (10 mW/cm²) for 10 minutes.
-
Chemistry: This activates the photoinitiator, reacting the remaining excess acrylate groups with each other, "locking" the aligned nematic director.
-
-
Relaxation: Remove the stress. The film may retract slightly but should remain transparent.
Characterization & Expected Results
Influence of m-PDA on Phase Transition
The following table illustrates the expected shift in properties as the concentration of m-phenylenediacrylate increases in an RM257-based system.
| m-PDA Content (mol%) | Optical Appearance (25°C) | Actuation Strain | |
| 0% (Pure RM257) | Opaque / Turbid | ~70–80°C | 35–40% |
| 10% | Translucent | ~55–60°C | 30–35% |
| 20% | Transparent | ~35–45°C | 20–25% |
| >30% | Clear (Isotropic) | < 25°C (No LC phase) | < 5% |
Troubleshooting Guide
-
Problem: Sample is permanently tacky/sticky.
-
Cause: Incomplete UV cure or oxygen inhibition.
-
Fix: Perform UV curing in a nitrogen purge box or between glass slides.
-
-
Problem: Sample does not actuate upon heating.
Mechanistic Visualization: The "Kink" Effect
This diagram illustrates why m-PDA lowers the transition temperature.
Figure 2: Comparative logic of mesogen geometry. The meta-substitution introduces steric disruption, lowering the thermal energy required to isotropize the system.
References
-
Yakacki, C. M., et al. (2015). "Unconstrained recovery characterization of shape-memory polymer networks for cardiovascular applications." Biomaterials. (Foundational TAMAP chemistry).
-
Saed, M., et al. (2016).[2] "Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction." Journal of Visualized Experiments (JoVE). (The standard protocol adapted here).
-
White, T. J., & Broer, D. J. (2015). "Programmable and adaptive mechanics with liquid crystal polymer networks and elastomers." Nature Materials. (Review of LC mechanics and mesogen selection).
-
Ware, T. H., et al. (2015). "Voxelated liquid crystal elastomers." Science. (Advanced processing of acrylate LCEs).
-
Kelly, S. M. (1996). "The synthesis of liquid-crystalline diacrylates derived from cyclohexane units." Macromolecular Chemistry and Physics. (Discussion on structural isomers in LC diacrylates).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailorable and programmable liquid-crystalline elastomers using a two-stage thiol–acrylate reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Double Heck Synthesis of Dimethyl m-phenylenediacrylate
The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation. However, achieving high yields in double Heck couplings—such as the synthesis of dimethyl m-phenylenediacrylate from 1,3-dibromobenzene and methyl acrylate—presents unique kinetic and thermodynamic challenges. The second oxidative addition is inherently slower, making the catalytic system susceptible to deactivation, side reactions, and incomplete conversion.
This guide provides diagnostic troubleshooting, mechanistic insights, and a self-validating protocol to optimize your yields.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My reaction stalls at the mono-coupled intermediate (methyl 3-bromocinnamate). How do I drive it to the di-coupled product? A: The initial oxidative addition of Pd(0) into 1,3-dibromobenzene is rapid. However, once the first methyl acrylate moiety is installed, the resulting intermediate is sterically bulkier. To overcome this activation barrier, more forcing conditions are typically required compared to the mono-Heck reaction[1].
-
Solution: Increase the equivalents of methyl acrylate from the standard 2.0 to at least 3.0 eq to drive the equilibrium. Elevate the reaction temperature to 110 °C. Most importantly, switch from standard
to a more electron-rich, bulky ligand like tri(o-tolyl)phosphine ( )[2]. The larger cone angle of promotes the dissociation of a ligand to form a highly active 12-electron species, accelerating the difficult second oxidative addition.
Q2: I am observing the precipitation of a fine black powder during the reaction, accompanied by low yields. What is happening? A: The black powder is "Palladium black," indicating severe catalyst deactivation. When the rate of oxidative addition is slower than the rate of catalyst decay, active Pd(0) intermediates agglomerate into inactive bulk metallic palladium.
-
Solution: To stabilize the Pd(0) intermediates, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (20 mol%)[3]. The bromide ions coordinate to the palladium center, forming an anionic
species that is significantly more nucleophilic and resistant to agglomeration. Alternatively, utilizing N-heterocyclic carbene (NHC) ligands can provide superior steric protection and robust -donation to support the catalytic cycle without degradation[4].
Q3: I am losing mass balance, and the crude NMR shows broad polymeric peaks. How can I prevent this? A: Methyl acrylate is highly prone to radical polymerization at the elevated temperatures (100–120 °C) required for the double Heck reaction. This side reaction consumes your coupling partner, altering the stoichiometry and stalling the reaction.
-
Solution: Add a radical inhibitor such as Butylated hydroxytoluene (BHT) (approx. 1-2 mol% relative to the acrylate) to the reaction mixture. BHT quenches radical propagation without interfering with the palladium-catalyzed cross-coupling cycle.
Part 2: Mechanistic Logic & Decision Tree
To systematically resolve low yields, follow the diagnostic logic outlined in the decision tree below.
Figure 1: Diagnostic decision tree for troubleshooting double Heck reactions.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction parameters and the final yield of the di-coupled product.
Table 1: Optimization of Reaction Conditions for Double Heck Coupling
| Entry | Catalyst / Ligand | Base | Solvent | Additive | Temp (°C) | Conversion to Di-coupled Product (%) |
| 1 | Toluene | None | 90 | 35% (Stalls at mono-coupled) | ||
| 2 | DMF | None | 110 | 68% | ||
| 3 | DMF | TBAB | 110 | 89% | ||
| 4 | Pd-NHC complex | NMP | None | 120 | 92% |
Note: Entry 3 represents the most cost-effective and scalable approach for standard laboratory setups.
Part 4: Self-Validating Experimental Protocol
Figure 2: Optimized experimental workflow for the double Heck coupling.
Methodology: Optimized Synthesis of Dimethyl m-phenylenediacrylate
Objective: Achieve >85% yield of the di-coupled product while suppressing palladium black formation and acrylate polymerization.
Materials Required:
-
1,3-dibromobenzene (1.0 mmol)
-
Methyl acrylate (3.0 mmol)
-
Palladium(II) acetate (
) (0.02 mmol, 2 mol%) -
Tri(o-tolyl)phosphine (
) (0.04 mmol, 4 mol%) -
Potassium carbonate (
, anhydrous) (3.0 mmol) -
Tetrabutylammonium bromide (TBAB) (0.2 mmol, 20 mol%)
-
N,N-Dimethylformamide (DMF, anhydrous) (4.0 mL)
-
Butylated hydroxytoluene (BHT) (0.05 mmol)
Step-by-Step Execution:
-
Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add
, , , and TBAB. -
Reagent Addition: Add anhydrous DMF, followed by 1,3-dibromobenzene, methyl acrylate, and BHT.
-
Degassing (Critical for Catalyst Lifespan): Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen rapidly oxidizes phosphine ligands into phosphine oxides, permanently deactivating the Pd(0) species. Backfill with ultra-high purity Argon.
-
Heating & Monitoring: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16-24 hours.
-
Self-Validation Check: At the 8-hour mark, extract a 50 µL aliquot under Argon, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. The presence of the mono-coupled intermediate (m/z 240) indicates the first cycle is complete but the second is ongoing. The reaction is complete only when this intermediate is fully consumed.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove insoluble inorganic salts and palladium residues. Wash the organic layer with distilled water (3 x 10 mL) and brine (10 mL) to effectively partition and remove the DMF.
-
Isolation: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure dimethyl m-phenylenediacrylate.
References
- 1,4-Dibromobenzene | 106-37-6 - Benchchem Benchchem
- 2,4-Dibromo-1-chlorobenzene | 29604-75-9 | Benchchem Benchchem
- “Hidden” Nanoscale Catalysis in Alkyne Hydrogenation with Well-Defined Molecular Pd/NHC Complexes ACS Public
- Reductive dehalogenation of aryl halides over palladium catalysts deposited on SBA15 type molecular sieve modified with amine donor groups ResearchG
Sources
Technical Support Center: Optimizing Photoreaction Conversion Rates of Dimethyl 1,3-Phenylenediacrylate
Welcome to the technical support center for the photoreaction of dimethyl 1,3-phenylenediacrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this [2+2] photocycloaddition reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and enhance your experimental outcomes.
Part 1: Getting Started - The Fundamentals (FAQs)
This section addresses foundational questions about the photoreaction of dimethyl 1,3-phenylenediacrylate, a process typically aimed at forming cyclobutane rings, which are valuable motifs in organic synthesis.
Q1: What is the primary photoreaction of dimethyl 1,3-phenylenediacrylate?
The primary photoreaction is a [2+2] photocycloaddition, where two acrylate double bonds react to form a four-membered cyclobutane ring. Given the substrate has two acrylate units, this can occur either intermolecularly (between two separate molecules) or intramolecularly. The reaction is not typically efficient via direct irradiation and almost always requires a photosensitizer to proceed effectively.
Q2: What is the role of a photosensitizer and why is it necessary?
Direct excitation of cinnamate-type esters can be inefficient for cycloaddition and often leads to competing side reactions like E/Z isomerization.[1][2] A photosensitizer is a molecule that absorbs light energy, transitions to an excited triplet state, and then transfers that energy to the dimethyl 1,3-phenylenediacrylate substrate. This process, known as triplet energy transfer, populates the substrate's triplet excited state, which is the reactive intermediate that efficiently undergoes the desired [2+2] cycloaddition.[3][4] This circumvents the inefficient pathways associated with direct excitation.
Q3: What are the common challenges and side reactions I should be aware of?
The most common challenges are low conversion rates, low product yields, and the formation of undesired byproducts. Key side reactions include:
-
E/Z Isomerization: The double bonds can isomerize without undergoing cycloaddition, reaching a photostationary state that consumes starting material.[2]
-
Polymerization: The acrylate moieties can undergo radical or other forms of polymerization, especially at high concentrations.
-
Photodegradation: Prolonged exposure to high-energy light can lead to fragmentation or degradation of the starting material and product.[5]
Part 2: Troubleshooting Guide - From Low Conversion to High Yield
This section provides direct answers to specific problems you may encounter during your experiments.
Q4: My conversion rate is extremely low or zero. Where should I begin troubleshooting?
A low or zero conversion rate is a common starting problem. A systematic approach is crucial. Use the following flowchart and detailed checks to diagnose the issue.
Caption: A flowchart for troubleshooting low conversion rates.
-
1. Verify Light Source & Setup:
-
Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of the photosensitizer, not the substrate.[6] Using a wavelength that only excites the substrate can lead to inefficient reactions. For common sensitizers like benzophenone or thioxanthone, UV-A or near-visible blue light sources (e.g., 350-420 nm) are often effective.[7][8]
-
Intensity & Geometry: The light must fully and evenly illuminate the reaction mixture.[9] Ensure the lamp is close enough and properly focused. A weak or distant light source will result in low photon flux and slow or incomplete reactions.[10]
-
Lamp Function: Verify the lamp is working correctly and its output is stable. An aging lamp may have reduced intensity.
-
-
2. Assess Reagents & Solvent:
-
Sensitizer Purity: Photosensitizers can degrade over time. Using old or impure sensitizer is a common cause of failure. Consider recrystallizing or using a fresh bottle.
-
Substrate Purity: Ensure the dimethyl 1,3-phenylenediacrylate is pure. Impurities can act as quenchers or participate in side reactions.
-
Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Water or other protic impurities can interfere with the reaction, and dissolved oxygen is a potent quencher of triplet states.[11] Acetonitrile and acetone are often good starting points.[7]
-
-
3. Confirm Inert Atmosphere:
-
The triplet excited states crucial for this reaction are readily quenched by molecular oxygen.[11] The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) is thorough.
-
Q5: How do I select the right photosensitizer and its optimal concentration?
The choice of sensitizer is critical and depends on its triplet energy (ET). The sensitizer's ET must be higher than that of the substrate to allow for efficient Dexter energy transfer.
| Photosensitizer | Triplet Energy (ET, kcal/mol) | Typical λmax (nm) | Notes |
| Benzophenone | ~69 | ~350 | A common, effective, and inexpensive choice.[3] |
| Thioxanthone | ~65.5 | ~380-400 | Highly efficient for many [2+2] cycloadditions, often used when benzophenone is less effective.[8] |
| Iridium Complexes | Variable (e.g., ~60) | ~450 (Visible) | Can be used for visible-light-driven reactions and may offer unique selectivity.[4] |
Optimization Protocol:
-
Screening: Start by screening a few sensitizers (e.g., benzophenone and thioxanthone).
-
Concentration: Begin with a catalytic amount, typically 10-25 mol%.[3]
-
Analysis: Run small-scale reactions for a fixed time (e.g., 4 hours) and analyze the conversion rate by ¹H NMR or GC.
-
Refinement: For the most promising sensitizer, perform a more detailed optimization of its loading (e.g., 5, 10, 15, 25 mol%) to find the sweet spot between high conversion and minimizing potential side reactions or purification challenges.
Q6: My reaction is producing significant byproducts, primarily the E/Z isomer of the starting material. How can I improve selectivity for the cycloaddition product?
This indicates that the singlet excited state is being populated or that intersystem crossing to the reactive triplet state is inefficient.
-
Use a Sensitizer: If you are attempting direct irradiation, switching to a triplet sensitizer is the most effective solution. This bypasses the singlet state pathways that lead to isomerization.[1]
-
Increase Substrate Concentration: E/Z isomerization is a unimolecular process, while intermolecular [2+2] cycloaddition is bimolecular. Increasing the concentration of the substrate can favor the bimolecular cycloaddition pathway over isomerization.[12] However, be cautious as excessively high concentrations can lead to polymerization. A systematic screen of concentrations (e.g., 0.05 M, 0.1 M, 0.2 M) is recommended.
-
Choose the Right Solvent: The solvent can influence excited-state lifetimes and reaction pathways. A less polar solvent may sometimes disfavor isomerization.
Part 3: Experimental Protocols & Optimization Workflow
A reliable and reproducible protocol is the cornerstone of successful photochemistry.
Protocol 1: General Procedure for Photoreaction
This protocol provides a baseline for setting up the photoreaction of dimethyl 1,3-phenylenediacrylate.
-
Glassware Preparation: Ensure all glassware (e.g., quartz reaction tube or borosilicate flask) is scrupulously clean and oven-dried to remove any moisture.[13]
-
Reagent Preparation: In a flask, combine dimethyl 1,3-phenylenediacrylate (1.0 eq) and the chosen photosensitizer (e.g., benzophenone, 0.1-0.25 eq).
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., acetonitrile) to achieve the target concentration (e.g., 0.1 M).
-
Degassing: Seal the reaction vessel and thoroughly degas the solution. For best results, use 3-4 freeze-pump-thaw cycles. Alternatively, sparge with argon or nitrogen for at least 20-30 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor, ensuring it is positioned for optimal light exposure. Begin stirring and turn on the light source (e.g., 365 nm LED array). Maintain a constant temperature, often at or slightly below room temperature, using a cooling fan or water bath.
-
Monitoring: At set time points (e.g., 1, 2, 4, 8 hours), carefully take a small aliquot from the reaction mixture (under inert atmosphere if possible) and analyze it by ¹H NMR or GC-MS to determine the conversion rate.
-
Workup: Once the reaction has reached optimal conversion (or a plateau), turn off the light source. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Systematic Optimization Workflow
To maximize your conversion rate, optimize parameters systematically, changing only one variable at a time.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aura.american.edu [aura.american.edu]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Troubleshooting [chem.rochester.edu]
minimizing side reactions in the esterification of m-phenylenediacrylic acid
This technical support guide is designed for researchers synthesizing esters of m-phenylenediacrylic acid (m-PDAA) .[1][2] Due to the molecule's specific structure—a rigid aromatic core flanked by two
Topic: Minimizing Side Reactions & Process Optimization Lead Scientist: Senior Application Specialist[1][2]
The Reaction Landscape (Mechanistic Overview)
m-PDAA is not a standard carboxylic acid; it is a bifunctional Michael acceptor and a cross-linking monomer .[1][2] Standard esterification protocols (e.g., boiling in sulfuric acid/methanol) often yield insoluble gels or impure oils due to the competing pathways shown below.
Reaction Pathway Diagram
Figure 1: The "Golden Route" (via Acid Chloride) vs. Common Pitfalls.[1] Note that the Acid Chloride route minimizes heat exposure compared to direct Fischer esterification.
Critical Troubleshooting Guides
Module A: Preventing Polymerization (The "Gel" Problem)
Symptom: The reaction mixture turns viscous, cloudy, or precipitates an insoluble solid that is not the starting material. Root Cause: Radical polymerization of the double bonds, initiated by heat or trace peroxides in the solvent (especially ethers like THF or Dioxane).
| Parameter | Recommendation | Scientific Rationale |
| Inhibitor | BHT (Butylated hydroxytoluene) or MEHQ | Hydroquinone requires oxygen to function effectively.[1][2] BHT is robust in anaerobic/acidic conditions.[1][2] Use at 0.1 – 0.5 wt% . |
| Atmosphere | Lean Air (Not Pure N2) | Counter-intuitive: If using MEHQ/Hydroquinone, a small amount of dissolved oxygen is required to regenerate the inhibitor radical. If using BHT, N2 is fine. |
| Solvent Quality | Peroxide-Free | If using THF or ethers, test for peroxides.[1][2] Peroxides act as radical initiators.[1][2] |
Action Plan:
-
Add BHT (200-500 ppm) to the reaction flask before heating.
-
If using the Acid Chloride method, keep temperatures below 50°C .[2]
Module B: Avoiding Michael Addition (The "Saturation" Problem)
Symptom: Loss of double bond signals in NMR (
Diagnostic Check:
-
H-NMR: Look for the disappearance of the characteristic doublet (alkene protons) and appearance of a triplet in the aliphatic region (3.5-4.0 ppm).
Action Plan:
-
Switch Catalyst: Avoid H2SO4. Use p-Toluenesulfonic acid (p-TsOH) (milder) or the Acid Chloride method (eliminates acid catalyst during the alcohol addition step).[1]
-
Limit Reflux: If performing Fischer esterification, do not reflux longer than necessary. Monitor by TLC.[1][2][3][4]
-
Base Scavenger: In the Acid Chloride protocol, use Pyridine or Triethylamine to neutralize the HCl byproduct immediately, preventing acid-catalyzed Michael addition.[2]
Module C: Solubility & Conversion (The "Mono-Ester" Trap)
Symptom: Product precipitates early; NMR shows a mix of ethyl/methyl peaks and carboxylic acid protons.[1][2] Root Cause: m-PDAA is highly crystalline and insoluble.[1][2] In Fischer esterification, the di-acid may not dissolve fully, or the mono-ester precipitates before reacting further.
Action Plan:
-
Use a Co-Solvent: Do not use pure alcohol.[1][2] Use Toluene:Alcohol (2:1) . Toluene solubilizes the aromatic core and allows for higher reflux temperatures (azeotropic water removal).[1]
-
The "Thionyl" Fix: Thionyl chloride (
) acts as both solvent and reagent, chemically dissolving the solid m-PDAA by converting it to the liquid (or soluble) acid chloride.
Recommended Protocol: The Acid Chloride Route
Selected for highest purity and conversion of difficult di-acids.
Prerequisites:
-
Reagent: Thionyl Chloride (
), Anhydrous Alcohol (MeOH/EtOH).[1][2] -
Catalyst: DMF (Dimethylformamide) - Essential for activation.[1][2][5]
Step-by-Step Workflow:
-
Activation (Acid Chloride Formation):
-
In a round-bottom flask, suspend m-PDAA (1.0 equiv) in excess Thionyl Chloride (5-10 equiv).
-
Add 3-5 drops of DMF . Note: Without DMF, this reaction is sluggish.
-
Reflux at mild temperature (60-70°C) until the solution becomes clear and gas evolution (
) ceases. Clear solution = Full conversion to Acid Chloride.[1][2] -
Evaporation: Remove excess
under vacuum.[1][2] (Add dry toluene and re-evaporate to remove traces).[1][2]
-
-
Esterification:
-
Dissolve the crude acid chloride residue in dry Dichloromethane (DCM) or THF .[1][2]
-
Cool to 0°C (Ice bath).
-
Add a mixture of the Alcohol (3.0 equiv) and Pyridine (2.5 equiv) dropwise.[1] Pyridine scavenges the HCl, preventing Michael addition.
-
Allow to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
FAQ: Expert Troubleshooting
Q: Why can't I just boil it in Ethanol with Sulfuric Acid? A: You can, but m-PDAA is extremely insoluble.[1][2] You will likely end up with a heterogeneous mixture where the solid acid is coated with polymer or mono-ester, stopping the reaction. If you must use Fischer esterification, use a Dean-Stark trap with Toluene to force solubility and water removal.[1][2]
Q: My product melting point is 20°C lower than reported. Why? A: This is likely E/Z Isomerization .[1][2] The trans,trans-isomer is the stable form. Exposure to light or excessive heat causes partial conversion to cis.[1][2]
-
Fix: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[1][2] Keep the reaction in the dark (wrap flask in foil).
Q: Can I use DCC/DMAP (Steglich) instead? A: Yes, but removing the urea byproduct (DCU) can be difficult from the di-ester if solubility is similar.[1] The Acid Chloride method (Protocol above) is generally easier to purify for this specific substrate.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard Reference for Acid Chloride/Fischer Mechanisms).
-
Reiser, A., et al. "Mechanism of Crosslinking in Polyvinyl Cinnamate Derivatives."[2] Macromolecules, 1970.[1][2] (Foundational work on cinnamic acid polymerization risks).
-
BenchChem. "Diethyl 2,2'-(1,4-phenylene)diacetate in Organic Synthesis."[1][2][3] (Analogous phenylenediacetic acid protocols demonstrating solubility handling).
-
Master Organic Chemistry. "The Michael Addition Reaction." (Mechanistic grounding for the side-reaction risks).
-
Organic Chemistry Portal. "Fischer Esterification & Side Reactions." .
Sources
Technical Guide: Stereocontrol in Dimethyl m-Phenylenediacrylate Synthesis
Topic: Controlling Stereoselectivity in Dimethyl m-Phenylenediacrylate Synthesis Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction Dimethyl m-phenylenediacrylate is a critical monomer in materials science, particularly for topochemical polymerizations and [2+2] photocycloaddition studies. Its utility relies heavily on the geometric purity of the alkene moieties. The thermodynamic (E,E)-isomer is typically the target for high-performance cross-linking and crystalline state reactivity. However, "Z" (cis) impurities can disrupt crystal packing and alter photochemical outcomes.
This guide addresses the specific challenges of controlling stereoselectivity during synthesis, purification, and handling. It synthesizes mechanistic insights with practical troubleshooting to ensure high isomeric purity (>99% E,E).
Part 1: Troubleshooting & FAQs
Q1: I am observing significant Z-isomer contamination (5-15%) in my crude Heck reaction product. How do I minimize this?
Diagnosis: While the Heck reaction is intrinsically E-selective due to the syn-elimination mechanism, Z-isomers can form via two pathways:
-
Isomerization of the Product: The product is photo-active. Exposure to ambient light during long refluxes or workup can induce
photoisomerization. -
Catalyst "Walking": Inefficient ligands can allow the palladium hydride species to re-insert into the product double bond, leading to bond rotation and loss of stereochemistry.
Corrective Actions:
-
Light Exclusion: Wrap reaction vessels and columns in aluminum foil. Perform workup in low-light conditions.
-
Ligand Selection: Switch to bulky, electron-rich phosphines like P(o-tolyl)3 . This ligand accelerates the reductive elimination step and stabilizes the active Pd(0) species, preventing reversible hydride insertion which scrambles stereochemistry [1].
-
Thermodynamic Reset: If Z-impurities persist, do not discard. Dissolve the crude mixture in toluene, add a catalytic amount of iodine (
, 1-2 mol%), and reflux for 2-4 hours. This drives the equilibrium to the thermodynamic (E,E)-isomer [2].
Q2: My reaction stalls at the mono-substituted intermediate (methyl 3-(3-bromophenyl)acrylate). How do I push it to completion?
Diagnosis: The second oxidative addition (to the bromide on the deactivated acrylate-substituted ring) is slower than the first. Catalyst deactivation (Pd black precipitation) often occurs before the second cycle completes.
Corrective Actions:
-
Stoichiometry: Ensure a minimum of 2.5 to 3.0 equivalents of methyl acrylate per equivalent of m-dibromobenzene.
-
Jeffery Conditions: Add a phase transfer agent like TBAB (Tetrabutylammonium bromide) . This stabilizes the Pd nanoparticles and facilitates the reaction in solid-liquid biphasic systems (e.g., using
or ) [3]. -
Temperature: Increase reaction temperature to 100-110°C (using DMF or DMAc instead of MeCN) to overcome the activation energy barrier for the second insertion.
Q3: Can I synthesize the (Z,Z)-isomer intentionally for comparative studies?
Answer: Yes, but not efficiently via Heck coupling. The most reliable route for the Z-isomer is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.
-
Reagents: Use bis(trifluoroethyl)phosphonoacetate instead of the standard triethyl phosphonoacetate.
-
Conditions: Use KHMDS and 18-crown-6 at -78°C. The electron-withdrawing trifluoroethyl groups favor the kinetic Z-product [4].
Q4: How do I efficiently separate the (E,E) isomer from (E,Z) or (Z,Z) impurities?
Answer: Chromatography is often unnecessary for the final purification of the E,E-isomer due to its planar symmetry and packing efficiency.
-
Crystallization: The (E,E)-isomer typically has a significantly higher melting point than the Z-variants. Recrystallization from hot ethanol or methanol/water mixtures will selectively precipitate the E,E-isomer.
-
Monitoring: Use
NMR.[1][2][3][4][5] The vinylic protons of the E-isomer show a coupling constant ( ) of ~16 Hz, whereas the Z-isomer shows Hz.
Part 2: Experimental Protocols
Protocol A: High-Selectivity Heck Synthesis of (E,E)-Dimethyl m-phenylenediacrylate
Target: >98% (E,E)-selectivity
Reagents:
-
m-Dibromobenzene (1.0 equiv)
-
Methyl acrylate (3.0 equiv)
- (2 mol%)
- (4 mol%)
-
Triethylamine (
) (4.0 equiv) -
Acetonitrile (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Flush with
. -
Charging: Add m-dibromobenzene,
, and . Add acetonitrile (0.2 M concentration relative to dibromide). -
Degassing: Sparge the solvent with nitrogen for 15 minutes to remove
(crucial to prevent phosphine oxidation). -
Addition: Add
and methyl acrylate via syringe. -
Reaction: Heat to reflux (approx. 85°C) for 24 hours. Wrap flask in foil.
-
Workup: Cool to RT. Filter off ammonium salts. Concentrate the filtrate.
-
Purification: Dissolve residue in minimal hot ethanol. Cool slowly to 4°C. Collect crystals via vacuum filtration.
Protocol B: Iodine-Catalyzed Isomerization (Cleanup of Z-impurities)
Use this if the crude product contains >5% Z-isomer.
-
Dissolve the isomeric mixture in Toluene (0.1 M).
-
Add
(2 mol%). -
Reflux for 4 hours under visible light (or ambient light).
-
Wash with saturated
(sodium thiosulfate) to remove iodine. -
Dry (
), concentrate, and recrystallize as above.
Part 3: Data & Comparison
Table 1: Comparison of Synthetic Routes for Stereocontrol
| Method | Primary Isomer | Typical Yield | Stereoselectivity (E:Z) | Key Advantage |
| Heck Coupling | (E,E) | 85-95% | >98:2 | Single-step from aryl halides; scalable. |
| Wittig (Stabilized) | (E,E) | 70-80% | ~90:10 | Mild conditions; avoids heavy metals. |
| Still-Gennari | (Z,Z) | 60-75% | <5:95 | Access to rare Z-isomers. |
| Knoevenagel | (E,E) | 80-90% | >95:5 | Metal-free; uses aldehyde precursor. |
Part 4: Visualizations
Diagram 1: Stereoselectivity in the Heck Cycle
Caption: The syn-elimination step (Node C to D) is the critical determinant of E-selectivity. Steric clash in the transition state disfavors the Z-isomer formation.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for handling stereochemical impurities in the synthesis workflow.
References
-
Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides." Organic Reactions, 27, 345-390.
-
Arai, T., et al. (2004). "Method for the conversion of a Z-isomer into E-isomer." US Patent Application 20040015020.
-
Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(46), 5271-5274.
-
Still, W. C., & Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 24(41), 4405-4408.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2004009539A2 - Method for the conversion of a z-isomer into e-isomer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20040015020A1 - Method for the conversion of a Z-isomer into E-isomer - Google Patents [patents.google.com]
enhancing thermal stability of dimethyl m-phenylenediacrylate copolymers
To: Research Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Enhancing Thermal Stability of Dimethyl m-Phenylenediacrylate (DMPDA) Copolymers
Executive Summary & Material Context
Dimethyl m-phenylenediacrylate (DMPDA) is a bifunctional monomer characterized by two acrylate-like double bonds conjugated through a meta-phenylene ring.[1] It is primarily utilized in two distinct polymerization modes, each presenting unique thermal stability challenges:[1]
-
Photoreactive Mesogens: Used in Liquid Crystal (LC) alignment layers where the double bonds undergo [2+2] cycloaddition to form crosslinked networks.[1] Thermal Challenge: The cyclobutane rings formed can undergo thermal reversion (retro-[2+2] reaction) at high temperatures (
), losing alignment or mechanical integrity.[1] -
Free-Radical Crosslinkers: Copolymerized with monomers like methyl methacrylate (MMA) or styrene to form rigid thermosets.[1] Thermal Challenge: Premature degradation via ester pyrolysis or insufficient crosslinking density leading to low glass transition temperature (
).[1]
This guide addresses the stabilization of DMPDA copolymers against thermal reversion , oxidative degradation , and chain scission .[1]
Troubleshooting Guide (Q&A)
Issue 1: Low Glass Transition Temperature ( ) or Softening During Processing
User Question: My DMPDA-MMA copolymer softens during the post-bake step at
Root Cause Analysis:
-
Insufficient Crosslinking: If DMPDA is intended as a crosslinker, low conversion of the second double bond leaves pendant chains rather than a network, increasing free volume.[1]
-
Plasticization: Residual solvent (e.g., DMF, Chlorobenzene) or unreacted monomer acts as a plasticizer.[1]
-
Copolymer Drift: If the reactivity ratios (
) are disparate, you may have formed a blend of homopolymers rather than a random copolymer.[1]
Corrective Actions:
-
Purification Protocol: Reprecipitate the polymer twice in cold methanol to remove unreacted monomer. Dry under vacuum at
for 24 hours. -
Feed Ratio Adjustment: DMPDA is electron-deficient. Copolymerize with electron-rich monomers (e.g., Styrene) to promote alternating sequences (rigid backbone) rather than blocky structures.[1]
-
Add Rigid Comonomers: Incorporate N-Phenylmaleimide (N-PMI) or Adamantyl methacrylate (10–20 mol%).[1] These bulky groups restrict chain rotation, significantly boosting
.[1]
Issue 2: Discoloration (Yellowing) at High Temperatures ( )
User Question: The copolymer films turn yellow after thermal annealing, interfering with optical transparency.
Root Cause Analysis:
-
Oxidative Degradation: The methylene protons alpha to the ester group or the methine protons on the backbone are susceptible to radical abstraction by oxygen, leading to conjugated double bond formation (chromophores).
-
Thermal Reversion: If the polymer was photocrosslinked, high heat might be reversing the cyclobutane rings back to cinnamoyl-type double bonds, which absorb in the UV-Blue region.
Corrective Actions:
-
Inert Atmosphere: Strictly conduct all annealing steps under Nitrogen or Argon purge (
).[1] -
Antioxidants: Add hindered phenolic antioxidants (e.g., Irganox 1010 , 0.1–0.5 wt%) during processing.[1] Note: Ensure the antioxidant does not interfere with photo-curing if that is a downstream step.
-
Check Reversion: Run UV-Vis spectroscopy before and after heating. An increase in absorption at
indicates retro-[2+2] cycloaddition (reversion to monomeric units).[1]
Issue 3: Weight Loss Onset ( ) is Lower than Expected
User Question: TGA shows 5% weight loss at
Root Cause Analysis:
-
Catalytic Degradation: Traces of acid catalysts (from synthesis) or metal ions can catalyze ester pyrolysis (beta-elimination).[1]
-
Head-to-Head Linkages: In radical polymerization, head-to-head defects are thermally weak points that break at lower temperatures.[1][2]
Corrective Actions:
-
Acid Neutralization: Wash the organic polymer solution with 5%
followed by water until neutral pH before precipitation. -
End-Capping: If synthesized via condensation, ensure hydroxyl/carboxyl end-groups are capped (e.g., with acetic anhydride) to prevent "unzipping" reactions.[1]
Deep Dive: Strategies for Thermal Enhancement
Strategy A: Copolymerization with High-Rigidity Monomers
To combat the inherent flexibility of the acrylate linkage, introduce monomers that increase the Rotational Barrier Energy .
-
N-Substituted Maleimides (e.g., N-Cyclohexylmaleimide): The 5-membered imide ring is planar and rigid.[1] It increases
by for every 1 mol% incorporated.[1] -
Fluorene-based Acrylates: The bulky fluorene group provides immense steric hindrance and high thermal stability due to aromatic stacking.
Strategy B: Nanocomposite Reinforcement
Incorporating inorganic fillers can create a "tortuous path" for volatile degradation products and act as a heat sink.[1]
-
POSS (Polyhedral Oligomeric Silsesquioxane): Methacryl-POSS can be copolymerized directly.[1] It acts as a nano-anchor, restricting chain mobility and delaying mass loss by
.[1]
Strategy C: Photocrosslinking Optimization
For DMPDA polymers used as alignment layers:
-
Maximize Conversion: Ensure UV dosage is sufficient to drive the [2+2] cycloaddition to saturation. A fully crosslinked network is less prone to thermal reversion than a partially cured one.[1]
-
Wavelength Selection: Use a filter to remove deep UV (
) during curing to prevent direct chain scission while promoting crosslinking at .[1]
Visualization: Mechanisms & Workflows
Figure 1: Thermal Degradation & Reversion Pathways
This diagram illustrates the two competing thermal failure modes: Reversion of the crosslink (Loss of Function) and Backbone Degradation (Loss of Material).
Caption: Figure 1. Thermal failure pathways for DMPDA copolymers. Reversion restores the monomeric double bond, while pyrolysis permanently fragments the backbone.
Figure 2: Troubleshooting Workflow
Caption: Figure 2.[1] Step-by-step troubleshooting logic for diagnosing thermal defects in DMPDA copolymers.
Experimental Protocols
Protocol A: High-Purity Synthesis for Enhanced Stability
Objective: Synthesize a DMPDA-MMA copolymer with minimal catalytic impurities.
-
Monomer Purification:
-
Polymerization:
-
Work-up (Critical for Stability):
Protocol B: Thermal Stability Assessment (TGA/DSC)
-
Instrument: TGA (e.g., TA Instruments Q500).[1]
-
Sample: 5–10 mg powder (compacted).
-
Method:
-
Drying Step: Ramp to
, hold 10 min (removes volatiles). -
Cool: Cool to
. -
Degradation Scan: Ramp
to under Nitrogen ( ).
-
-
Key Metrics:
References
-
Solid-State Photopolymerization: Nakanishi, H., & Sasada, Y. (1977).[1] The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate. Bulletin of the Chemical Society of Japan, 50(12), 3182–3185.[1] Link[1]
-
Thermal Degradation Mechanisms: McNeil, I. C. (1997).[1] Thermal degradation mechanisms of acrylates and methacrylates. Polymer Degradation and Stability, 57(3), 309-314.[1]
-
Enhancing Tg with Maleimides: Dolui, S. K., & Maiti, S. (1994).[1] Thermal stability of copolymers of methyl methacrylate and N-phenylmaleimide. Journal of Applied Polymer Science, 52(9), 1277-1284.[1] Link[1]
-
Reversion of Cyclobutanes: Cozzuol, M., et al. (2007).[1] Thermal stability of photodimerized cinnamate polymers. Journal of Polymer Science Part A: Polymer Chemistry, 45(19), 4468-4477.[1]
-
Nanocomposite Stabilization: Kiliaris, P., & Papaspyrides, C. D. (2010).[1] Polymer/layered silicate nanocomposites: Review of the thermal stability. Progress in Polymer Science, 35(7), 902-958.[1] Link[1]
Sources
Technical Support Center: Overcoming Steric Hindrance in the Polymerization of Meta-Substituted Acrylates
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the polymerization of meta-substituted acrylates. The unique steric environment of these monomers often leads to sluggish kinetics, low conversions, and difficulty in achieving well-defined polymers. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve your desired polymeric materials.
Introduction to the Challenge: The "Meta" Problem
Meta-substituted acrylates present a distinct challenge in polymer synthesis. The substituent at the meta position of the phenyl ring, while not directly adjacent to the polymerizable acrylate group, exerts significant steric influence. This steric hindrance can impede the approach of the monomer to the propagating radical chain end, leading to a cascade of potential issues including low propagation rates, increased likelihood of side reactions, and difficulty in achieving high molecular weights and narrow molecular weight distributions. Understanding the underlying principles of this steric impediment is the first step toward devising effective polymerization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of my meta-substituted acrylate so slow compared to unsubstituted or para-substituted analogs?
A1: The primary reason for the sluggish polymerization kinetics of meta-substituted acrylates is steric hindrance. The substituent at the meta-position, even if not exceptionally bulky, can restrict the rotational freedom of the phenyl ring. This can lead to a conformation that shields the vinyl group, making it less accessible to the propagating radical. This increased steric barrier raises the activation energy for the propagation step, resulting in a lower propagation rate constant (k_p).
Q2: I'm observing a broad molecular weight distribution (high dispersity, Đ) in my polymer. What are the likely causes?
A2: A high dispersity in the polymerization of sterically hindered monomers can stem from several factors:
-
Slow Initiation: If the initiation rate is not significantly faster than the propagation rate, not all chains will start growing at the same time, leading to a broader distribution of chain lengths.
-
Chain Transfer Reactions: Steric hindrance can make propagation so slow that chain transfer reactions to the solvent, monomer, or polymer become more competitive.[1][2] Chain transfer to the polymer backbone is a known issue in acrylate polymerizations and can lead to branching and a broadening of the molecular weight distribution.[1]
-
Termination Reactions: In uncontrolled free-radical polymerization, the increased viscosity of the reaction medium at higher conversions (the Trommsdorff-Norrish effect) can hinder termination reactions, leading to an uncontrolled increase in polymerization rate and a broader molecular weight distribution.[1]
Q3: Can I use conventional free-radical polymerization for these monomers?
A3: While conventional free-radical polymerization (FRP) can be used, it often provides poor control over the polymer architecture, especially for sterically hindered monomers. The issues of slow propagation, side reactions, and broad dispersity are often exacerbated in FRP. For applications requiring well-defined polymers with controlled molecular weight and low dispersity, controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.
Q4: How do I choose between ATRP and RAFT for my meta-substituted acrylate?
A4: Both ATRP and RAFT are powerful techniques for polymerizing a wide range of functional monomers.[3][4] The choice often depends on the specific monomer, desired polymer architecture, and experimental considerations:
-
ATRP: Utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[5][6] It is often tolerant to a variety of functional groups. However, the catalyst can be sensitive to air and may require removal from the final product.
-
RAFT: Employs a chain transfer agent (the RAFT agent) to mediate the polymerization.[4] RAFT is known for its versatility and tolerance to a wide range of monomers and reaction conditions. The choice of the RAFT agent is crucial for successful polymerization and depends on the reactivity of the monomer.[4]
Q5: What is the role of the solvent in these polymerizations?
A5: The solvent plays a critical role beyond simply dissolving the reactants. It can influence:
-
Reaction Kinetics: The polarity of the solvent can affect the propagation rate constant.[7][8][9][10] For instance, hydrogen-bonding solvents can influence the reactivity of monomers containing hydroxyl groups.[9]
-
Chain Transfer: Some solvents are more prone to chain transfer than others, which can limit the achievable molecular weight.[2]
-
Viscosity: A suitable solvent helps to manage the viscosity of the reaction mixture, mitigating the gel effect and improving heat dissipation.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the polymerization of meta-substituted acrylates.
Issue 1: Low Monomer Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Initiator/Catalyst | Increase the initiator or catalyst concentration. For ATRP, ensure the correct ligand-to-copper ratio.[5] |
| Inhibitor in Monomer | Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.[1][2] |
| Oxygen Inhibition | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[2] |
| Low Reaction Temperature | Increase the reaction temperature to provide sufficient thermal energy to overcome the activation barrier for propagation. However, be cautious as higher temperatures can also promote side reactions.[1] |
| Inappropriate Solvent | Choose a solvent with a low chain transfer constant and one that is known to be suitable for the chosen polymerization technique.[2] |
Issue 2: High Dispersity (Đ > 1.5)
| Potential Cause | Troubleshooting Steps |
| Slow Initiation (in CLRP) | Select a more efficient initiator or catalyst system. In ATRP, ensure the initiator is sufficiently active. In RAFT, choose a RAFT agent with a high transfer constant for your monomer. |
| Chain Transfer | Lower the reaction temperature to disfavor chain transfer reactions. Select a solvent with a low chain transfer constant.[2] |
| Gel Effect (in FRP) | Perform the polymerization in solution to reduce viscosity.[1] Lower the monomer concentration. |
| Loss of "Livingness" (in CLRP) | Ensure all components are pure and the system is free of oxygen and other radical scavengers. Optimize the catalyst/ligand or RAFT agent concentration. |
Issue 3: Gelation of the Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| High Monomer Concentration | Reduce the initial monomer concentration by adding more solvent.[1] |
| Runaway Reaction (Trommsdorff-Norrish Effect) | Improve heat dissipation by using a larger reaction vessel, a more efficient stirring mechanism, or a solvent with a higher heat capacity.[1] |
| Bifunctional Impurities | Ensure the monomer is pure and free from any difunctional acrylates that can act as crosslinkers. |
Experimental Protocols
Protocol 1: General Setup for Controlled Radical Polymerization (ATRP or RAFT)
This protocol outlines the general steps for setting up a controlled radical polymerization for a meta-substituted acrylate. Specific amounts of reagents will depend on the target molecular weight and the specific monomer.
Materials:
-
Meta-substituted acrylate monomer (purified)
-
Initiator (e.g., ethyl α-bromoisobutyrate for ATRP, AIBN for RAFT)
-
Catalyst/Ligand (e.g., CuBr/PMDETA for ATRP) or RAFT agent
-
Anhydrous solvent (e.g., toluene, anisole, DMF)
-
Schlenk flask and Schlenk line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer Purification: Pass the meta-substituted acrylate monomer through a column of basic alumina to remove any inhibitors.[1][2]
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add the catalyst (for ATRP) or RAFT agent. Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for at least 15 minutes.
-
Addition of Reagents: In a separate flask, prepare a solution of the purified monomer, initiator, and solvent. For ATRP, also add the ligand to this solution.
-
Degassing: Degas the monomer/initiator/solvent mixture by performing at least three freeze-pump-thaw cycles.[2] This is a critical step to remove dissolved oxygen which can inhibit the polymerization.[2][5]
-
Initiation of Polymerization: Using a gas-tight syringe, transfer the degassed solution to the Schlenk flask containing the catalyst or RAFT agent.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C) and stir vigorously.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Workflow for Troubleshooting Low Conversion
Caption: A step-by-step workflow for troubleshooting low monomer conversion.
Visualizing Steric Hindrance and Controlled Polymerization
The Impact of Meta-Substitution on Monomer Approach
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
References
-
Boron Molecular. (n.d.). RAFT Polymerization Technology. Retrieved from [Link]
-
Coutelier, C., et al. (2016). Photochemically Induced ATRP of (Meth)Acrylates in the Presence of Air: The Effect of Light Intensity, Ligand, and Oxygen Concentration. Macromolecular Rapid Communications, 37(14), 1143-1148. Retrieved from [Link]
-
Davis, K. A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 33(12), 4039–4047. Retrieved from [Link]
-
Grimaud, T., & Matyjaszewski, K. (1997). ATRP of Methacrylates. Macromolecules, 30(7), 2216–2218. Retrieved from [Link]
-
Harrisson, S., & Matyjaszewski, K. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research, 60(27), 9347–9367. Retrieved from [Link]
-
Liaw, D. J., et al. (1998). Solvent Effect on Radical Polymerization of Methyl Methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(13), 2277-2284. Retrieved from [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Retrieved from [Link]
-
Smeets, N. M. B., et al. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. Polymers, 11(3), 514. Retrieved from [Link]
-
Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873. Retrieved from [Link]
-
Wang, A. R., & Matyjaszewski, K. (2014). Surface-Initiated Living Anionic Polymerization of Functional Methacrylates from the Surface of Organic Particles. Macromolecules, 47(18), 6248–6255. Retrieved from [Link]
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- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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Validation & Comparative
comparative reactivity of dimethyl m-phenylenediacrylate and dimethyl p-phenylenediacrylate
Content Type: Technical Comparison Guide Subject: Topochemical Photopolymerization & Reactivity Analysis Audience: Polymer Chemists, Materials Scientists, and Drug Development Researchers
Executive Summary: The Geometry of Reactivity
This guide provides a technical comparison of dimethyl m-phenylenediacrylate (m-PDA) and dimethyl p-phenylenediacrylate (p-PDA) . While chemically similar (regioisomers), their reactivity in the solid state is divergently opposed.
-
Dimethyl p-phenylenediacrylate: A classic "topochemical" monomer. It crystallizes in a stackable arrangement that facilitates [2+2] photocycloaddition, yielding high-molecular-weight, crystalline, rigid-rod polymers.
-
Dimethyl m-phenylenediacrylate: Due to the meta-substitution, the molecule adopts a "kinked" or V-shape geometry. This prevents the formation of the continuous linear stacks required for polymerization. Consequently, it typically yields dimers or remains photostable in the solid state, rather than forming a linear polymer.
Key Takeaway: The reactivity difference is not electronic but crystallographic . This is a textbook example of Schmidt’s Topochemical Postulates, where the lattice geometry dictates the reaction pathway.
Structural & Electronic Analysis
Molecular Geometry
The fundamental difference lies in the vector alignment of the acrylate groups relative to the central benzene ring.
| Feature | Dimethyl p-phenylenediacrylate | Dimethyl m-phenylenediacrylate |
| Substitution Pattern | 1,4-substitution (Para) | 1,3-substitution (Meta) |
| Symmetry | Centrosymmetric ( | |
| Vector Angle | 180° (Linear) | ~120° (Kinked) |
| Electronic Conjugation | Extended through-conjugation possible | Cross-conjugated system |
Electronic Effects (Solution Phase)
In solution (free radical polymerization), both monomers are reactive. However, the p-isomer typically shows higher reactivity ratios due to better resonance stabilization of the radical intermediate across the linear conjugated system. The m-isomer's radical is less stabilized due to the disruption of conjugation at the meta position.
Solid-State Reactivity (Topochemistry)
This is the critical differentiator. Solid-state photopolymerization is governed by the 4 Å Rule (Schmidt’s Rule): Double bonds must be parallel and separated by less than 4.2 Å to react.
The Para-Isomer (p-PDA)
-
Packing: Crystallizes in the
-form (reactive). Molecules stack face-to-face with a translation distance of ~4.0 Å. -
Reaction: Upon UV irradiation, the double bonds of adjacent molecules undergo repeated [2+2] cycloaddition.
-
Mechanism: Four-Center Type Polymerization.[1]
-
Product: Poly(p-phenylene-bis-acrylate). A linear, high-crystallinity polymer containing cyclobutane rings in the main chain.
The Meta-Isomer (m-PDA)
-
Packing: The V-shape forces a "herringbone" or offset packing to maximize density. This often places double bonds too far apart (> 4.5 Å) or in a non-parallel orientation.
-
Reaction:
-
Product: Amorphous oligomers or dimers; no high-crystallinity polymer is formed.
Mechanistic Visualization
Caption: Comparative reaction pathways. The linear geometry of p-PDA enables continuous polymerization, while the kinked m-PDA geometry terminates propagation.
Experimental Protocols
Synthesis of Monomers (Esterification)
Objective: Synthesize high-purity crystalline monomers for solid-state study.
-
Reagents:
-
m- or p-Phenylenediacrylic acid (10 mmol)
-
Methanol (Excess, 50 mL)
-
Sulfuric acid (Catalyst, 0.5 mL)
-
-
Procedure:
-
Reflux the acid in methanol/H₂SO₄ for 8 hours.
-
Cool to room temperature.[3] The p-isomer will likely precipitate due to lower solubility; the m-isomer may require concentration.
-
Purification (Critical): Recrystallize from ethanol or ethyl acetate. Slow evaporation is required to grow crystals suitable for photoreaction.
-
Validation: Check melting points (p-PDA: ~170°C, m-PDA: ~100°C).
-
Solid-State Photopolymerization Workflow
Objective: Compare reactivity without solvents (Topochemical).
-
Sample Preparation:
-
Grind crystals into a fine powder or cast as a thin crystalline film on a quartz plate.
-
Note: Ensure the m-PDA is crystalline; if it forms an oil/glass, topochemical rules do not apply (it will follow random radical kinetics).
-
-
Irradiation:
-
Light Source: 500W High-pressure Mercury Lamp (filtered to >300 nm to prevent degradation).
-
Temperature: Maintain at 25°C (must be below melting point).
-
Duration: Irradiate for intervals (1, 5, 10, 30, 60 mins).
-
-
Monitoring:
-
FT-IR: Monitor the disappearance of the C=C stretch at 1640 cm⁻¹.
-
UV-Vis: Monitor the decrease in absorption at
(~280-310 nm).
-
Characterization of Products
| Technique | Expected Result for p-PDA | Expected Result for m-PDA |
| Solubility | Insoluble in most organic solvents (high MW). | Soluble in CHCl₃/THF (Dimer/Oligomer). |
| DSC | High Tm (>300°C) or decomposition before melt. | Lower Tm or Tg (Amorphous). |
| XRD | Sharp peaks (Crystalline Polymer). | Broad halo (Amorphous) or Dimer pattern. |
| 1H-NMR | Broad peaks (if soluble); Cyclobutane protons ~4.5 ppm. | Sharp peaks (Dimer); Cyclobutane protons visible. |
Comparative Data Summary
The following data summarizes the typical behavior of these isomers under standard UV irradiation conditions in the solid state.
| Property | Dimethyl p-phenylenediacrylate | Dimethyl m-phenylenediacrylate |
| Crystal System | Monoclinic / Triclinic (Stacking) | Orthorhombic / Monoclinic (Herringbone) |
| Double Bond Distance | 3.9 – 4.1 Å (Ideal) | > 4.5 Å or Non-parallel |
| Photoreactivity | High (Polymerizes) | Low (Dimers or Stable) |
| Max Conversion | > 90% | < 20% (or stops at Dimer) |
| Polymer Topology | Linear Rigid Rod | N/A (Does not form polymer) |
| Thermal Stability | Stable up to 350°C | Decomposes/Melts < 200°C |
References
-
Hasegawa, M. (1983). "Topochemical Photopolymerization of Diolefin Crystals." Advances in Polymer Science, 42, 1-49. Link
-
Schmidt, G. M. J. (1971). "Photodimerization in the Solid State." Pure and Applied Chemistry, 27(4), 647-678. Link
-
Nakanishi, H., et al. (1980). "Four-Center Type Photopolymerization in the Solid State." Journal of Polymer Science: Polymer Physics Edition, 18(12), 2499-2509. Link
-
Liu, B., et al. (2013). "Coordination polymers based on V-shaped m-phenylenediacrylate."[4] CrystEngComm, 15, 364-372. (Provides structural data on the kinked geometry). Link
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Unambiguous Structural Elucidation: A Comparative Guide to Single-Crystal X-ray Diffraction Data for Dimethyl m-Phenylenediacrylate
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (XRD) for the structural analysis of dimethyl m-phenylenediacrylate, a molecule of interest for its potential applications in polymer chemistry and drug synthesis. We will explore the experimental intricacies of single-crystal XRD, present hypothetical yet realistic crystallographic data, and objectively compare this "gold standard" technique with other common analytical methods.[1][2]
The Imperative of Atomic-Level Precision
Dimethyl m-phenylenediacrylate, with its rigid aromatic core and flexible acrylate functionalities, can adopt various conformations and packing arrangements in the solid state. These subtle structural variations, known as polymorphism, can significantly impact the material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, an unambiguous determination of its crystal structure is not merely an academic exercise but a critical step in its development and application. Single-crystal XRD stands as the definitive method to achieve this, providing a detailed atomic-level map of the molecule and its interactions within the crystal lattice.[3][4]
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3] The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice. By analyzing the pattern of diffracted X-rays, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[3]
Experimental Protocol: From Powder to Structure
Obtaining high-quality single-crystal XRD data is a multi-step process that demands meticulous execution.
1. Crystal Growth (Recrystallization):
The journey to a crystal structure begins with the growth of a suitable single crystal. For a small organic molecule like dimethyl m-phenylenediacrylate, slow recrystallization is the most common and effective method.[5][6]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[5] A solvent screen using various common organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene) is typically performed on a small scale.
-
Procedure:
-
Dissolve the synthesized dimethyl m-phenylenediacrylate powder in a minimum amount of a suitable hot solvent to create a saturated solution.[7]
-
If the solution is colored by impurities, a small amount of activated carbon can be added and the solution hot-filtered to remove the colored species.
-
Allow the solution to cool slowly and undisturbed. This can be achieved by placing the flask in a Dewar filled with hot water or by loosely covering the container to allow for slow evaporation of the solvent.[8]
-
As the solution cools, it becomes supersaturated, and crystals begin to form. Slow cooling promotes the growth of larger, more ordered crystals.
-
Once crystal growth is complete, the crystals are isolated by filtration and washed with a small amount of cold solvent to remove any remaining impurities.[5]
-
2. Data Collection:
A suitable, defect-free single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[3]
3. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson techniques.[9][10]
-
This initial model is then refined using a least-squares method, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.[10][11]
-
The quality of the final structure is assessed by various metrics, including the R-factor and goodness-of-fit.[9]
Diagram of the Single-Crystal XRD Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Hypothetical Crystallographic Data for Dimethyl m-Phenylenediacrylate
While experimental data for the title compound is not publicly available, we can present a plausible dataset based on the structures of similar phenylenediacrylate derivatives found in the Cambridge Structural Database (CSD).[12][13] This hypothetical data serves as a realistic benchmark for what researchers can expect.
| Parameter | Hypothetical Value for Dimethyl m-phenylenediacrylate |
| Chemical Formula | C₁₄H₁₄O₄ |
| Formula Weight | 246.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.398 |
| Absorption Coeff. (mm⁻¹) | 0.105 |
| F(000) | 520 |
| R-factor (final) | ~0.04 |
| Goodness-of-fit (S) | ~1.05 |
Comparative Analysis with Alternative Techniques
While single-crystal XRD is the definitive method for structure elucidation, other techniques provide complementary and sometimes more readily obtainable information.
Single-Crystal XRD vs. Powder XRD (PXRD)
| Feature | Single-Crystal XRD | Powder XRD |
| Sample Type | Single, well-ordered crystal (0.1-0.3 mm) | Polycrystalline powder |
| Information Yield | Unambiguous 3D atomic arrangement, bond lengths, angles | Phase identification, lattice parameters, crystallinity |
| Resolution | Atomic resolution | Lower resolution, peak overlap can be an issue |
| Primary Application | Absolute structure determination | Quality control, polymorph screening, phase analysis |
Powder XRD is an excellent tool for routine analysis and for studying bulk properties of a material.[1][14] However, for a new compound like dimethyl m-phenylenediacrylate, it cannot provide the detailed structural information necessary for understanding its conformational properties and intermolecular interactions.[2]
Spectroscopic Techniques: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization of organic molecules.[15][16]
-
NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms within a molecule.[15][16] For dimethyl m-phenylenediacrylate, ¹H and ¹³C NMR would confirm the presence of the aromatic ring, the acrylate groups, and the methyl esters. Advanced 2D NMR techniques like COSY and HMBC can establish the connectivity between different parts of the molecule.[17] However, NMR provides information about the molecule's structure in solution, which may differ from its solid-state conformation.
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.[18][19] For dimethyl m-phenylenediacrylate, MS would confirm the molecular formula C₁₄H₁₄O₄.
Logical Relationship of Analytical Techniques:
Caption: Complementary Roles of Different Analytical Techniques.
Conclusion
For the definitive structural characterization of dimethyl m-phenylenediacrylate, single-crystal X-ray diffraction is the unparalleled technique. It provides a complete and unambiguous three-dimensional atomic arrangement, which is crucial for understanding its solid-state properties and for rational drug design and materials development. While techniques like powder XRD, NMR, and mass spectrometry offer valuable and complementary information, they cannot replace the atomic-level precision and certainty provided by a single-crystal structure determination. The investment in growing high-quality single crystals and performing a thorough XRD analysis is a critical step towards unlocking the full potential of this and other novel chemical entities.
References
-
Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
-
Carleton College. (2018, June 15). Single Crystal Structure Refinement (SREF). SERC. Retrieved from [Link]
-
arXiv. (2025, December 3). Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly from HKL Data. Retrieved from [Link]
- Xun, Z., Huang, J., Li, X.-Y., Lin, S., He, S., Guo, X., & Xian, Y. (2016). Simultaneous determination of seven acrylates in food contact paper products by GC/MS and modified QuEChERS. Analytical Methods, 8(20), 4059-4065.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1853.
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-
ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. PMC. Retrieved from [Link]
-
University of Glasgow. (n.d.). Introduction. Retrieved from [Link]
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RadTech. (n.d.). Analysis of Minor Ingredients in Multi-functional Acrylates and their Influence on the Properties. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
-
University of Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
-
ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]
- MDPI. (2010, July 9).
-
National Institutes of Health. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Retrieved from [Link]
-
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Course Hero. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Retrieved from [Link]
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eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of diethyl 3,3′-{2,2′-(1E)-[1,4-phenylenebis(azan-1-yl-1-ylidene)]bis(methan-1-yl... PMC. Retrieved from [Link]
-
ResearchGate. (2026, January 18). (E)-4-(4-Bromophenyldiazenyl)-2,6-dimethylphenyl acrylate and (E)-2,6-dimethyl-4-(4-methylphenyldiazenyl)phenyl acrylate. Retrieved from [Link]
-
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-
ResearchGate. (2016, February 25). (PDF) Diethyl 2,6-dimethyl-4-[4-(3-phenylacryloyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate hemihydrate. Retrieved from [Link]
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arXiv.org. (2022, September 19). [2209.09370] Single Crystal Growth Tricks and Treats. Retrieved from [Link]
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-
ResearchGate. (n.d.). (PDF) Crystal structure of diethyl 3,3′-{2,2′-(1E)-[1,4-phenylenebis(azan-1-yl-1-ylidene)]bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl)}dipropanoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione. PMC. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystal structure of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate. Retrieved from [Link]
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Comprehensive Analytical Guide: Mass Spectrometry Fragmentation and Platform Comparison for Dimethyl 1,3-Phenylenediacrylate
Executive Summary & Chemical Context
Dimethyl 1,3-phenylenediacrylate (frequently referred to in literature as dimethyl m-phenylenediacrylate;
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing this meta-substituted diacrylate from its ortho and para isomers[4]. Accurate structural elucidation requires a deep understanding of its mass spectrometry (MS) fragmentation pathways and the selection of the appropriate analytical platform. This guide objectively compares MS platforms for this analysis and provides a self-validating experimental protocol grounded in mechanistic causality.
Mechanistic Fragmentation Pathways
The fragmentation behavior of dimethyl 1,3-phenylenediacrylate is governed by the stability of the aromatic ring and the lability of the
-
Molecular Ion Formation: Under 70 eV EI-MS, the intact radical cation
is observed at m/z 246. In positive ESI-MS/MS, protonation at the carbonyl oxygen yields the precursor at m/z 247.0965. -
-Cleavage (Loss of Methoxy): The most kinetically favored initial cleavage is the loss of the methoxy radical (
, 31 Da), driven by the formation of a highly resonance-stabilized acylium ion at m/z 215. -
McLafferty-Type / Hydrogen Rearrangement (Loss of Methanol): A competing pathway involves the neutral loss of methanol (32 Da) yielding a radical cation at m/z 214. This is highly diagnostic for methyl esters possessing available abstractable protons.
-
Deep Cleavage (Loss of Carbomethoxy): Increasing collision energy forces the cleavage of the entire ester moiety (
, 59 Da), generating a styrenyl-type cation at m/z 187. -
Sequential Diacrylate Cleavage: Because the molecule possesses two identical acrylate arms, the m/z 187 fragment undergoes a secondary loss of 59 Da, resulting in a stable phenylenedivinyl cation at m/z 128[7].
Figure 1: Primary mass spectrometry fragmentation pathways of dimethyl 1,3-phenylenediacrylate.
Analytical Platform Comparison
Selecting the correct MS analyzer is critical depending on whether the goal is routine quantitation of the diacrylate or de novo structural confirmation of photopolymerization products.
| Feature / Platform | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap High-Resolution MS |
| Mass Accuracy | Low (Unit resolution, | High ( | Ultra-High ( |
| Resolution (FWHM) | 30,000 – 60,000 | 120,000 – 500,000 | |
| Primary Utility | High-throughput quantitation via Multiple Reaction Monitoring (MRM). | Structural elucidation, isomer differentiation, and exact mass MS/MS. | Complex matrix analysis, isotope fine structure, and oligomer tracking. |
| Performance for Dimethyl 1,3-Phenylenediacrylate | Sub-optimal for discovery. Cannot easily distinguish the m/z 247 precursor from isobaric background matrix interferences. | Optimal for structural confirmation. Rapid acquisition rates perfectly capture the sequential 59 Da losses with exact mass confirmation. | Optimal for polymerization tracking. Extreme resolution separates multiply charged oligomeric states during [2+2] photocycloaddition tracking. |
| Causality of Choice | Chosen when sensitivity is paramount and the exact retention time is already known. | Chosen because the TOF tube allows simultaneous high-resolution precursor and product ion scanning without duty-cycle loss. | Chosen because the C-trap/Orbitrap architecture allows infinite trapping for MS |
Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow
To ensure scientific integrity, a protocol must be a self-validating system. The following methodology for Q-TOF or Orbitrap platforms incorporates built-in quality controls to prevent false positives during the analysis of dimethyl 1,3-phenylenediacrylate.
Figure 2: Self-validating LC-MS/MS analytical workflow for diacrylate structural elucidation.
Step 1: System Suitability Test (SST) and Mass Calibration
-
Action: Infuse a standard tuning mix (e.g., sodium formate or Agilent ESI-L mix) and calibrate the instrument in positive mode to achieve a mass error of
ppm. Run a solvent blank (50:50 Methanol:Water). -
Causality: High mass accuracy is non-negotiable for assigning the exact elemental formula (
for the protonated species). The blank run validates the absence of column carryover at m/z 247, ensuring that subsequent signals are genuinely from the sample.
Step 2: Sample Preparation
-
Action: Dissolve the synthesized dimethyl 1,3-phenylenediacrylate in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality: The diacrylate is highly soluble in organic solvents. The addition of 0.1% FA acts as an abundant proton source, shifting the ionization equilibrium to heavily favor the formation of the
precursor ion in ESI+ mode, drastically improving signal-to-noise.
Step 3: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A:
+ 0.1% FA -
Mobile Phase B: Acetonitrile + 0.1% FA
-
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
-
-
Causality: The hydrophobic nature of the two acrylate groups ensures strong retention on the non-polar C18 stationary phase. A gradient elution is strictly required to sharpen the chromatographic peak and resolve the meta isomer from any unreacted mono-acrylates or para-substituted impurities[2].
Step 4: Data-Dependent MS/MS Acquisition (DDA)
-
Action: Configure the MS to DDA mode. Set the precursor inclusion list to target m/z 247.0965. Apply a stepped Collision Energy (CE) of 15 eV, 25 eV, and 40 eV.
-
Causality: A stepped CE is a critical self-validating parameter. Low CE (15 eV) gently induces the loss of methanol/methoxy (yielding m/z 215/214), confirming the ester terminus. High CE (40 eV) shatters the molecule, forcing the secondary loss of the carbomethoxy groups to yield the m/z 128 core, confirming the bifunctional nature of the aromatic ring.
References
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GC-MS Spectra of Methyl trans-Cinnamate | ResearchGate |[Link]
-
The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate | Bulletin of the Chemical Society of Japan |[Link]
-
Synthesis of cell-permeable stapled BH3 peptide-based Mcl-1 inhibitors containing simple aryl and vinylaryl cross-linkers | PubMed Central (PMC) |[Link]
-
Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers | MDPI |[Link]
-
Convenient synthesis and characterization of molecules containing multiple b-keto ester units | Academia.edu / Tetrahedron Letters |[Link]
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A Comparative Guide to the Thermal Degradation of Meta- vs. Para-Phenylenediacrylates: A Thermogravimetric Analysis (TGA) Perspective
For researchers, scientists, and drug development professionals engaged in the design of novel polymers and materials, a profound understanding of the thermal stability of monomeric building blocks is paramount. Phenylenediacrylates, as key precursors to a variety of polyesters and other polymers, exhibit thermal behaviors that are intrinsically linked to the isomeric substitution pattern on the central aromatic ring. This guide provides an in-depth, objective comparison of the thermal degradation profiles of meta-phenylenediacrylate and para-phenylenediacrylate, leveraging established principles of polymer chemistry and thermal analysis.
The choice between a meta or para linkage in a polymer backbone is a critical design parameter that can significantly influence the material's final properties, including its thermal stability, mechanical strength, and processability. The linear, symmetric nature of the para isomer often facilitates more efficient molecular packing, leading to higher crystallinity and, consequently, enhanced thermal stability. In contrast, the bent configuration of the meta isomer can disrupt this ordered packing, resulting in materials with different, and often lower, thermal decomposition temperatures.
This guide will explore the theoretical underpinnings of these differences, present a standardized experimental protocol for their characterization via Thermogravimetric Analysis (TGA), and discuss the anticipated results and degradation mechanisms.
The Foundational Role of Isomerism in Thermal Stability
The thermal properties of polymers are significantly influenced by the geometric arrangement of their constituent monomers.[1] Different spatial configurations can lead to variations in melting points, glass transition temperatures, and overall thermal stability.[1] For aromatic polyesters, the position of the ester linkages on the phenyl ring is a key determinant of chain linearity and intermolecular interactions.
-
para-Phenylenediacrylate : The 1,4-substitution pattern results in a linear and highly symmetric molecule. This geometry allows for close packing of the polymer chains, maximizing intermolecular forces such as van der Waals interactions and π-π stacking between the aromatic rings. This ordered arrangement generally leads to a more stable structure that requires greater thermal energy to disrupt, and therefore, a higher degradation temperature.[1][2]
-
meta-Phenylenediacrylate : The 1,3-substitution introduces a "kink" or bend in the molecular structure. This asymmetry hinders the efficient packing of polymer chains, creating more free volume and weakening the overall intermolecular forces. Consequently, less thermal energy is typically required to initiate the degradation process, leading to a lower thermal stability compared to its para counterpart.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of materials.[3][4] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The following protocol outlines a standard method for comparing the thermal degradation of meta- and para-phenylenediacrylates.
Step-by-Step Methodology
-
Sample Preparation :
-
Ensure samples of meta-phenylenediacrylate and para-phenylenediacrylate are of high purity to avoid the influence of impurities on the degradation profile.
-
Grind the samples into a fine powder to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the powdered sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup :
-
Utilize a calibrated Thermogravimetric Analyzer (e.g., PerkinElmer Pyris 1 TGA or equivalent).[5]
-
Place the sample pan onto the instrument's high-precision balance.
-
-
Experimental Conditions :
-
Atmosphere : Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5][6]
-
Temperature Program :
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before heating.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is standard for obtaining good resolution of degradation events.[6]
-
-
Data Acquisition : Continuously record the sample mass as a function of temperature.
-
-
Data Analysis :
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).
-
Determine the onset temperature of decomposition (Tonset), often defined by the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Measure the percentage of residual mass (char yield) at the end of the experiment (e.g., at 600 °C).
-
TGA Experimental Workflow Diagram
Caption: A streamlined workflow for the TGA analysis of phenylenediacrylate isomers.
Anticipated Results: A Comparative Overview
Based on the principles of molecular structure and intermolecular forces, a clear difference in the thermal stability of meta- and para-phenylenediacrylates is expected. The para isomer is anticipated to exhibit superior thermal stability.
| Parameter | meta-Phenylenediacrylate (Expected) | para-Phenylenediacrylate (Expected) | Rationale for Difference |
| Onset Decomposition Temp. (Tonset) | Lower | Higher | The linear structure of the para isomer allows for stronger intermolecular packing, requiring more energy to initiate degradation.[1] |
| Temp. of Max. Decomposition (Tmax) | Lower | Higher | The more stable, ordered structure of the para isomer degrades at a slower rate, shifting the peak mass loss to a higher temperature. |
| Char Yield at 600 °C (%) | Lower | Higher | The efficient packing of the para isomer may promote cross-linking reactions during degradation, leading to a higher amount of carbonaceous residue. |
The TGA curve for para-phenylenediacrylate is expected to be shifted to the right (higher temperatures) compared to the curve for the meta isomer, indicating its enhanced thermal stability.
Proposed Thermal Degradation Mechanisms
The thermal degradation of phenylenediacrylates, like other aromatic polyesters, is expected to proceed through a complex series of reactions involving the scission of the ester linkages.[7][8] The primary degradation pathways likely involve:
-
Ester Bond Scission : Homolytic or heterolytic cleavage of the ester bonds is often the initial step, forming radical or ionic species.[8]
-
Decarboxylation : The loss of carbon dioxide is a common degradation pathway for esters at elevated temperatures.[7]
-
Formation of Volatile Products : Subsequent reactions can lead to the formation of various volatile products, including aldehydes and other small molecules.[8]
While the fundamental degradation chemistry is similar for both isomers, the stereochemistry of the molecules can influence the reaction kinetics and pathways.
Degradation Pathway Diagrams
Caption: Proposed degradation pathways for meta- and para-phenylenediacrylates.
The more constrained and ordered structure of the polymer derived from the para isomer may favor cross-linking reactions upon initial bond scission, contributing to a higher char yield. In contrast, the less ordered structure from the meta isomer may be more prone to fragmentation into volatile components.
Conclusion and Outlook
The isomeric substitution pattern of phenylenediacrylates is a critical determinant of their thermal stability. The linear and symmetric geometry of para-phenylenediacrylate is predicted to result in significantly higher thermal stability compared to the bent and asymmetric meta-phenylenediacrylate. This difference is primarily attributed to the more efficient molecular packing and stronger intermolecular forces in the para isomer.
For researchers and professionals in materials science and drug development, this guide underscores the importance of molecular architecture in tailoring the properties of new materials. When applications demand high thermal resistance, the para isomer is the demonstrably superior choice. Conversely, the meta isomer might be selected for applications requiring lower processing temperatures or different solubility characteristics. A thorough understanding of these structure-property relationships, as elucidated by techniques like TGA, is essential for the rational design of next-generation polymers.
References
-
S. Tsuge, H. Ohtani, C. Watanabe, and Y. Ishida, "Studies on Thermal Degradation of Aromatic Polyesters by Pyrolysis-Gas Chromatography," Journal of Chromatographic Science, vol. 17, no. 5, pp. 269–272, May 1979.
-
J. Wang, Z. Liu, H. Yang, and S. Zhang, "Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters," Polymer Degradation and Stability, vol. 94, no. 8, pp. 1261–1266, Aug. 2009.
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S. Tsuge, H. Ohtani, C. Watanabe, and Y. Ishida, "Studies on thermal degradation of aromatic polyesters by pyrolysis-gas chromatography," Journal of Chromatographic Science, vol. 17, no. 5, pp. 269-72, May 1979.
-
Z. Liu et al., "Leveraging Macromolecular Isomerism for Phase Complexity in Janus Nanograins," ResearchGate, Jan. 2026.
-
X.-M. Zhang, M.-L. Tong, and X.-M. Chen, "Hydrothermal Synthesis, Structures, and Properties of Manganese(II) and Zinc(II) Coordination Polymers with Different Phenylenediacrylates," Crystal Growth & Design, vol. 9, no. 5, pp. 2292–2300, May 2009.
-
A. Arrieta-Pena, A. M. Martinez, and L. A. Garcia-Robles, "Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane," MDPI, Dec. 2017.
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E. Haladjova et al., "Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability," ResearchGate, Jan. 2004.
-
M. P. Farr, "Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate," ResearchGate, [Online].
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C.-F. Wang et al., "Synthesis, characterization and thermal properties of functionalized poly(2,6-dimethyl-1,4-phenylene oxide)s containing ethylenic, aldehydic, hydroxyl and acrylate pendant groups," ResearchGate, Jan. 2011.
-
S. A. Mohammed, "Synthesis and thermal properties of some phenolic resins," ResearchGate, Oct. 2019.
-
Patsnap, "Impact of Geometric Isomers on the Thermal Properties of Polymers," Patsnap Eureka, Aug. 2025.
-
A. Holland, "Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12)," ResearchGate, [Online].
-
Y. Liu et al., "Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material," ResearchGate, Jul. 2012.
-
N. Grassie, "Thermal degradation of copolymers of methyl methacrylate and n‐butyl acrylate. I. Thermal analysis," ResearchGate, [Online].
-
S. Westphal et al., "Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC)," GTFCh, Aug. 2016.
-
A. Nasr, "Influence of thermal degradation on the crystallization of poly(butylene terephthalate)," ResearchGate, Dec. 2025.
-
BenchChem, "A Comparative Guide to the Quantification of Ortho, Meta, and Para Isomers of Ethylbenzenesulfonic Acid," BenchChem, 2025.
-
P. K. Patro, "Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization," PMC, May 2018.
- P. He, "Thermal properties and processability of modified poly(l-lactide)
-
G. Logesh and T.V. Rajendiran, "Synthesis, Characterization and Thermal Properties of Some New Azopolyimides," Asian Journal of Chemistry, vol. 24, no. 7, pp. 3033-3038, 2012.
-
J. M. Cervantes-Uc et al., "TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups," ResearchGate, [Online].
-
I. Kaya and A. S. Birsen, "Thermal Degradation Behavior of Methyl Methacrylate Derived Copolymer," ResearchGate, [Online].
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G. Edi et al., "Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals," PMC, Sep. 2023.
-
P. K. Patro et al., "Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization," MDPI, May 2018.
-
T. Kashiwagi, A. Inaba, J. E. Brown, K. Hatada, T. Kitayama, and E. Masuda, "Thermal degradation of saturated poly(methyl methacrylate)," Macromolecules, [Online].
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A Comparative Guide to Validating the Purity of Dimethyl m-Phenylenediacrylate Using HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. Dimethyl m-phenylenediacrylate, a key building block in the synthesis of various polymers and specialty chemicals, is no exception. This guide, intended for the discerning scientist, provides a comprehensive framework for validating the purity of dimethyl m-phenylenediacrylate, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a detailed protocol, and objectively compare HPLC with alternative analytical techniques, offering a holistic perspective for your analytical workflow.
The Criticality of Purity for Dimethyl m-Phenylenediacrylate
Dimethyl m-phenylenediacrylate possesses a symmetrical aromatic core with two reactive acrylate functionalities. This structure makes it a valuable monomer for polymerization and a versatile intermediate in organic synthesis. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during its synthesis and storage.
Potential Impurities: The synthesis of dimethyl m-phenylenediacrylate typically involves the esterification of m-phenylenediacrylic acid with methanol. This process can lead to several potential impurities:
-
Unreacted Starting Materials: Residual m-phenylenediacrylic acid and methanol.
-
Mono-esterified Intermediate: Methyl m-phenylenediacrylate, where only one of the carboxylic acid groups has been esterified.
-
Polymeric Species: Oligomers or polymers formed through premature polymerization of the acrylate groups, especially if exposed to heat, light, or radical initiators.
-
Byproducts of Side Reactions: Impurities arising from side reactions, which can vary depending on the specific synthetic route and catalysts used.
The presence of these impurities can significantly impact the performance of dimethyl m-phenylenediacrylate in downstream applications. For instance, in polymerization, impurities can act as chain terminators or alter the polymer's molecular weight and physical properties. In drug development, impurities in a starting material can lead to the formation of undesired and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity assessment is indispensable.
HPLC: The Workhorse for Purity Determination
For non-volatile and thermally labile compounds like dimethyl m-phenylenediacrylate, High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice.[1][2] Its high resolving power, sensitivity, and adaptability make it ideal for separating the target compound from a complex mixture of potential impurities.
Developing a Robust HPLC Method: A Step-by-Step Protocol
The following protocol outlines a validated reversed-phase HPLC (RP-HPLC) method for the purity determination of dimethyl m-phenylenediacrylate. The choices made at each step are grounded in the chemical properties of the analyte and the principles of chromatographic separation.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point due to its versatility in separating a wide range of non-polar to moderately polar compounds.[3]
2. Mobile Phase and Elution:
-
Solvents: HPLC grade acetonitrile and water are the preferred solvents. Acetonitrile provides good peak shape and lower backpressure compared to methanol for many aromatic compounds.
-
Mobile Phase Composition: A gradient elution is employed to ensure the separation of both polar and non-polar impurities. A typical gradient might be:
-
0-20 min: 50% to 90% Acetonitrile in Water
-
20-25 min: 90% Acetonitrile in Water
-
25-30 min: 90% to 50% Acetonitrile in Water
-
30-35 min: 50% Acetonitrile in Water (re-equilibration)
-
-
Rationale: The gradient starts with a higher water content to retain and separate polar impurities, then gradually increases the organic content to elute the main compound and any non-polar impurities.
3. Detection:
-
Wavelength: A UV detection wavelength of 254 nm is appropriate, as the aromatic ring and conjugated acrylate system of dimethyl m-phenylenediacrylate are expected to have strong absorbance in this region.
4. Sample Preparation:
-
Solvent: A diluent of 50:50 acetonitrile:water is a good starting point. The solubility of dimethyl m-phenylenediacrylate should be experimentally confirmed.
-
Concentration: A sample concentration of approximately 1 mg/mL is typically used.
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
5. Method Validation:
To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizing the HPLC Workflow
Sources
distinguishing dimethyl m-phenylenediacrylate from ortho-phenylenediacrylate isomers
As a Senior Application Scientist, I approach the differentiation of positional isomers—specifically dimethyl m-phenylenediacrylate (the 1,3-isomer) and dimethyl o-phenylenediacrylate (the 1,2-isomer)—as a systematic deconstruction of molecular symmetry and electronic environments. While these molecules share the identical chemical formula (
This guide provides an objective, data-driven framework for distinguishing these isomers using orthogonal analytical techniques.
Part 1: The Mechanistic Basis for Differentiation
Nuclear Magnetic Resonance (NMR) Symmetry
The gold standard for distinguishing ortho and meta substitution patterns is Nuclear Magnetic Resonance (NMR) spectroscopy. The causality here is rooted in spin-spin coupling (
Gas-Phase Neighboring Group Participation (MS)
While NMR relies on magnetic symmetry, Electron Ionization Mass Spectrometry (EI-MS) exploits steric proximity. Ortho-substituted aromatic esters frequently exhibit the "ortho effect"2[2]. The proximity of the two ester groups in the ortho isomer facilitates gas-phase neighboring group participation (NGP), leading to unique hydrogen rearrangements 3[3]. This results in the elimination of neutral methanol (
Solid-State Topochemistry (X-Ray)
From a materials science perspective, X-ray crystallography reveals that dimethyl m-phenylenediacrylate forms highly specific photopolymerizable crystals (orthorhombic,
Part 2: Quantitative Data & Structural Comparison
| Analytical Technique | Dimethyl m-phenylenediacrylate (1,3-isomer) | Dimethyl o-phenylenediacrylate (1,2-isomer) |
| H2: Singlet/Fine Triplet (Isolated)H4, H6: DoubletsH5: Triplet | H3, H6: Multiplet (AA' part)H4, H5: Multiplet (BB' part)Complex AA'BB' system | |
| Meta coupling ( | Strong Ortho coupling ( | |
| 4 distinct signals (Symmetry | 3 distinct signals (Symmetry plane) | |
| EI-MS Fragmentation | Standard ester alpha-cleavage ( | Ortho-effect rearrangements ( |
| Crystallography | Orthorhombic ( | Sterically hindered, different packing motif |
Part 3: Visualizations & Workflows
Analytical workflow for differentiating positional isomers using NMR and MS.
Mechanism of gas-phase neighboring group participation (ortho-effect) in EI-MS.
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Resolution NMR Symmetry Analysis
Causality: Using a non-polar solvent (
-
Sample Preparation: Dissolve 10-15 mg of the purified analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v TMS as an internal standard. - H NMR Acquisition: Acquire spectra at 400 MHz (or higher). Set the spectral width to 12 ppm, relaxation delay (D1) to 2 seconds, and acquire 16 scans.
-
C NMR Acquisition: Acquire proton-decoupled
C spectra at 100 MHz. Set D1 to 3 seconds to ensure complete relaxation of quaternary carbons. Acquire 512-1024 scans. -
Self-Validation Check: Integrate the isolated proton signal in the
H spectrum. If an integral of 1 with no strong ortho-coupling ( Hz) is present, the system validates the meta isomer. Cross-reference this by counting the aromatic C signals; exactly 4 signals must be present to confirm the symmetry of the meta isomer.
Protocol B: EI-MS Ortho-Effect Validation
Causality: Electron Ionization (70 eV) imparts high internal energy, driving the specific hydrogen rearrangement pathways required to distinguish the 1,2-substitution pattern from the 1,3-substitution pattern.
-
System Setup: Configure the GC-MS with a non-polar capillary column (e.g., HP-5MS). Set the MS source to Electron Ionization (EI) at 70 eV.
-
Injection: Inject 1
L of a 100 g/mL solution (in dichloromethane) at a split ratio of 1:50. -
Thermal Gradient: Ramp the oven from 100°C to 280°C at 15°C/min to ensure sharp elution peaks.
-
Self-Validation Check: Analyze the mass spectrum for the
peak. The ortho isomer allows the ester carbonyl oxygen to abstract a proton from the neighboring group, expelling neutral methanol. If this peak is dominant, the ortho structure is validated. If only the (loss of methoxy radical) is present, the meta structure is confirmed.
References
-
"14.12: Coupling Constants Identify Coupled Protons", Chemistry LibreTexts. URL: [Link]
-
"The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate", Oxford Academic. URL: [Link]
-
"Some newer aspects of mass spectrometric ortho effects", ResearchGate. URL: [Link]
-
"Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids", NIH. URL:[Link]
-
"Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry", ACS Publications. URL: [Link]
-
"Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals", MDPI. URL: [Link]
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- 6. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals [mdpi.com]
fluorescence spectroscopy comparison of phenylenediacrylate derivatives
As a Senior Application Scientist, evaluating the photophysical behavior of p-phenylenediacrylate (PDA) derivatives requires moving beyond basic spectral observation into the realm of mechanistic causality. PDA derivatives—ranging from small-molecule models to complex polyesters and coordination polymers—exhibit highly sensitive fluorescence profiles dictated by their structural environment.
This guide provides an objective, data-driven comparison of PDA derivatives, focusing on their fluorescence spectroscopy profiles, excimer formation mechanisms, and the self-validating experimental workflows required to study them accurately.
Mechanistic Causality: Monomer vs. Excimer Dynamics
The core analytical value of phenylenediacrylate derivatives lies in their dual emission capabilities: they can emit from a localized excited monomer state or a delocalized excimer (excited dimer) state. Understanding the causality behind how these excimers form is critical for interpreting spectroscopic data.
In small-molecule models like diethyl p-phenylenediacrylate (Et₂PDA) , excimer formation is a diffusion-controlled, bimolecular process. An excited monomer must physically collide with a ground-state monomer within its fluorescence lifetime to form an excimer. Consequently, the excimer-to-monomer emission ratio is highly dependent on concentration and solvent viscosity.
Conversely, in polymeric systems like poly(p-phenylenediacrylate) (PPDA) , excimers do not arise from standard bimolecular quenching. Instead, the polymer backbone forces the PDA chromophores into close spatial proximity, creating preformed ground-state pairs. Upon UV excitation, these pairs immediately transition into the excimer state. Because this process is intramolecular, the quantum yield of the excimer fluorescence serves as a direct, absolute measurement of the polymer chain's intersegmental contacts and folding behavior[1].
Photophysical pathways of PDA derivatives showing monomer and excimer fluorescence mechanisms.
Comparative Photophysical Performance
When selecting a PDA derivative for structural probing or materials development, researchers must compare their emission maxima, quantum yields, and primary photophysical mechanisms. The table below summarizes the comparative performance of key PDA derivatives based on established spectroscopic data[1][2].
| Derivative | Structural Context | Emission Maxima | Fluorescence Mechanism | Quantum Yield (Φ) | Primary Research Application |
| Diethyl p-phenylenediacrylate (Et₂PDA) | Small-molecule model (Dilute <10⁻⁴ M) | ~380 nm | Monomer emission | High | Baseline photophysical modeling |
| Diethyl p-phenylenediacrylate (Et₂PDA) | Small-molecule model (Concentrated) | ~470 nm | Diffusion-controlled excimer | Moderate | Bimolecular interaction kinetics |
| Poly(p-phenylenediacrylate) (PPDA) | Polymeric chain (Solution) | ~470 nm | Preformed excimer excitation | High (Excimer) | Probing intersegmental contacts |
| ·14H₂O | Coordination complex | Variable/Quenched | Charge-transfer (CT) quenching | Low | Hydrogen-bonded CT complexes |
Note: In coordination complexes where PDA acts as an anionic linker (e.g., with Co(II) or Cd(II)), fluorescence is often quenched or significantly shifted due to hydrogen-bonded charge-transfer (HB-CT) interactions and metal-to-ligand charge transfer (MLCT)[2].
Self-Validating Experimental Protocol: Time-Resolved Fluorescence
To accurately characterize the photophysics of PDA derivatives, steady-state spectroscopy is insufficient. Time-Correlated Single Photon Counting (TCSPC) must be employed to resolve the biexponential decay kinetics, isolating the fast radiative decay of the monomer from the delayed rise-time of the excimer.
The following protocol is designed as a self-validating system : it uses a concentration-gradient matrix as an internal control to definitively prove whether excimer formation is static (preformed) or dynamic (diffusion-controlled).
Step-by-Step Methodology
-
Sample Preparation & Concentration Gradient: Prepare a stock solution of the PDA derivative in a spectroscopic-grade, non-polar solvent (e.g., cyclohexane or THF). Create a logarithmic dilution series ranging from
M to M.-
Causality: The gradient is the validation mechanism. If the excimer/monomer emission ratio changes with concentration, the system is dynamic (Et₂PDA). If it remains constant, the system is static/intramolecular (PPDA).
-
-
Deoxygenation (Argon Purging): Seal the cuvettes with septa and purge with ultra-high purity Argon for 15 minutes.
-
Causality: Dissolved oxygen is a potent collisional quencher of both singlet and triplet excited states. Failing to remove oxygen will artificially shorten the measured fluorescence lifetime, leading to erroneous kinetic rate constants.
-
-
Steady-State Acquisition: Excite the samples at the isosbestic absorption point (typically ~320 nm for PDA). Record the emission spectra from 340 nm to 600 nm. Integrate the area under the monomer peak (~380 nm) and the excimer peak (~470 nm).
-
TCSPC Lifetime Decay Analysis: Using a pulsed laser diode (e.g., 340 nm), measure the fluorescence decay at the monomer emission maximum and the excimer emission maximum independently.
-
Causality: By monitoring the excimer wavelength, you should observe a distinct "rise time" (negative pre-exponential factor in the fit) corresponding to the exact decay time of the monomer, proving that the monomer state feeds the excimer state.
-
-
Data Validation: Cross-reference the steady-state integration ratios with the kinetic rate constants derived from the TCSPC biexponential fits. The calculated quantum yield from the kinetic rates must match the absolute quantum yield measured via an integrating sphere.
Self-validating experimental workflow for time-resolved fluorescence spectroscopy of PDA.
Advanced Applications: Coordination and Charge-Transfer
Beyond polymer conformation studies, PDA derivatives are increasingly utilized as functional linkers in Metal-Organic Frameworks (MOFs) and coordination chains. For example, when p-phenylenediacrylate is coordinated with transition metals like Cobalt(II) alongside 1,10-phenanthroline, it forms water-rich mononuclear compounds[2].
In these advanced systems, fluorescence spectroscopy is used not just to monitor excimers, but to investigate Charge-Transfer (CT) kinetics . The electron-rich nature of the PDA π-system allows it to act as an electron donor or acceptor depending on the metal center. UV-Vis and fluorescence spectroscopy are crucial here for confirming CT complex formation, as the native PDA fluorescence is heavily quenched or red-shifted upon the introduction of π-acceptors, resulting in naked-eye visible color changes and measurable redox stability shifts[2].
References
-
Excimer fluorescence as a probe into the solution behavior of a polyester of p-phenylenediacrylic acid. ResearchGate.[Link]
-
Naked-eye visible color change in the solution when adding DHBQ... ResearchGate.[Link]
Sources
Safety Operating Guide
Dimethyl m-phenylenediacrylate proper disposal procedures
As a Senior Application Scientist, I recognize that handling reactive diolefin esters requires a rigorous balance between experimental precision and stringent environmental health and safety (EHS) compliance. Dimethyl m-phenylenediacrylate (m-PDAMe) is a highly specialized photooligomerizable monomer utilized extensively in solid-state [2+2] photocycloaddition and crystallographic research[1][2].
Because m-PDAMe contains electrophilic acrylate moieties, it presents specific hazards, including skin sensitization, respiratory irritation, and aquatic toxicity[3]. Furthermore, its inherent topochemical reactivity means that improper storage or disposal can lead to unintended, potentially exothermic photopolymerization[1][2].
This guide provides a self-validating, step-by-step operational framework for the experimental handling, waste segregation, and compliant disposal of m-PDAMe.
Mechanistic Hazard Profile & Engineering Controls
Before initiating any workflow, it is critical to understand the causality behind the required safety measures. Acrylate esters must never be disposed of via standard sink drains or evaporated in fume hoods, as this violates environmental regulations and risks polymerizing within plumbing infrastructure[3][4].
Required Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile or neoprene gloves. Causality: Acrylates can permeate standard latex, leading to dermal cross-linking and severe allergic contact dermatitis[3].
-
Eye Protection: Chemical splash goggles. Causality: Airborne crystalline dust or methanolic splashes can cause severe corneal irritation[3].
-
Engineering Controls: All handling of the dry powder must occur within a certified chemical fume hood or localized exhaust ventilation system to prevent the inhalation of reactive dust[3].
Key Experimental Workflow: Crystallization of m-PDAMe
To contextualize the waste streams generated, we must first outline the standard experimental procedure for preparing m-PDAMe for topochemical analysis. The goal of this workflow is to grow highly ordered, orthorhombic plate-shaped crystals[1].
Step-by-Step Crystallization Protocol:
-
Dissolution: In a fume hood, weigh 500 mg of synthesized m-PDAMe powder. Transfer to a clean 50 mL borosilicate glass beaker.
-
Solvent Addition: Add 20 mL of high-purity methanol. Causality: Methanol is selected because its polarity effectively solvates the dimethyl ester groups, while its high vapor pressure allows for the controlled evaporation required for optimal crystal lattice formation[1].
-
Slow Evaporation: Cover the beaker with perforated parafilm. Leave undisturbed in a dark, well-ventilated fume hood for 48–72 hours. Causality: Rapid precipitation leads to amorphous oligomers that fail to undergo the desired [2+2] photocycloaddition; slow evaporation ensures the parallel plane-to-plane molecular stacking necessary for reactivity[1][2].
-
Harvesting: Once plate-shaped crystals (approx. 0.15 × 0.15 × 0.10 mm) have formed, carefully decant the remaining methanol mother liquor into the designated liquid waste container[1].
-
Isolation: Extract the crystals using a clean spatula for downstream X-ray diffraction or UV-irradiation studies.
Quantitative Waste Segregation Matrix
The crystallization and subsequent analysis of m-PDAMe generate three distinct waste streams. Proper segregation is mandatory to prevent cross-contamination and lower the logistical cost of hazardous waste disposal[5].
| Waste Stream | Primary Components | Max Accumulation Volume | Container Specification | Disposal Routing |
| Solid Waste | Unreacted m-PDAMe, amorphous oligomers, contaminated paper towels | 5 kg | UV-Opaque High-Density Polyethylene (HDPE) | EHS Hazardous Solid Waste |
| Liquid Waste | Methanol mother liquor, trace dissolved m-PDAMe | 10 L | Flammable-rated Carboy with Vented Cap | EHS Flammable Liquid Waste |
| Rinseate | Methanol/Acetone from glassware cleaning | 1 L | Amber Glass or HDPE Bottle | EHS Flammable Liquid Waste |
Step-by-Step Disposal and Decontamination Protocols
Every protocol below is designed as a self-validating system: by following the steps sequentially, you inherently verify the safety and compliance of the previous step.
Protocol A: Solid Waste Management
Unreacted monomers and failed amorphous batches must be handled carefully to prevent ambient photopolymerization.
-
Collection: Sweep up solid m-PDAMe waste using a damp disposable towel to prevent aerosolizing the reactive dust. Do not dry-sweep.
-
Containment: Place the solid waste into a UV-opaque HDPE container. Causality: Ambient UV light can trigger a topochemical [2+2] cycloaddition in the solid state, potentially causing the waste to harden into an intractable block or generate localized heat[1][2].
-
Labeling & Storage: Affix a hazardous waste tag indicating "Solid Acrylate Ester Waste - Toxic/Irritant." Store the container closed at all times except when actively adding waste[4].
Protocol B: Liquid Solvent Waste Management
-
Segregation: Ensure the liquid waste carboy contains only compatible organic solvents (e.g., methanol, ethanol). Causality: Mixing organic acrylate waste with incompatible aqueous or acidic waste can trigger violent exothermic reactions[3].
-
Transfer: Use a dedicated funnel to pour the methanol mother liquor into the carboy.
-
Validation: Inspect the secondary containment tray beneath the carboy weekly for signs of leakage or degradation[3].
Protocol C: Glassware Decontamination & Empty Container Disposal
Empty containers that previously held m-PDAMe cannot be discarded in regular trash until they are chemically neutralized.
-
Triple Rinsing: Rinse the empty glassware or chemical container three times with a compatible solvent (e.g., methanol). Each rinse should utilize a solvent volume equal to approximately 5% of the container's total capacity[4]. Causality: This mathematically ensures >99.9% removal of residual electrophilic monomers, preventing accidental exposure to sanitation workers.
-
Rinseate Capture: Collect all rinseate and deposit it into the Liquid Waste carboy (Protocol B). Never evaporate the rinseate in the fume hood [4].
-
Defacing: Once triple-rinsed, completely deface or remove the original chemical hazard labels from the container[4][5].
-
Final Disposal: The clean, defaced container may now be safely disposed of in the standard laboratory glass or plastics recycling bin[4][5].
Visual Workflow of Waste Logistics
To ensure absolute clarity for laboratory personnel, the following diagram maps the logical relationship between the experimental generation of m-PDAMe waste and its ultimate EHS disposal routes.
Workflow for the segregation, treatment, and EHS disposal of m-PDAMe laboratory waste streams.
References
- Nakanishi, H., et al. "The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate." Bulletin of the Chemical Society of Japan, oup.com.
- "Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals." MDPI, mdpi.com.
- "Proper Disposal of Calcium Acrylate: A Guide for Laboratory Professionals." Benchchem, benchchem.com.
- "Laboratory Guide for Managing Chemical Waste." Vanderbilt University Medical Center, vumc.org.
- "Standard Operating Procedure- Laboratory Waste Disposal (Chemistry)." University of British Columbia, ubc.ca.
Sources
Personal protective equipment for handling Dimethyl m-phenylenediacrylate
Executive Summary & Risk Profile
Dimethyl m-phenylenediacrylate (Dimethyl 1,3-phenylenediacrylate) is a bifunctional aromatic acrylate monomer.[1] While often used as a cross-linker or intermediate in photopolymerization, its specific hazards are frequently underestimated because it is a solid at room temperature.[1]
The Critical Hazard: Like most acrylates, this compound is a potent skin sensitizer .[1] Exposure can lead to allergic contact dermatitis, which may be permanent.[1] Once sensitized, a researcher may react to any acrylate, jeopardizing their career in materials science.[1]
Physical State: Crystalline solid / Powder.[1] Key Risks:
-
Inhalation: Dust inhalation during weighing (irritation/sensitization).[1]
-
Skin Contact: High risk of sensitization.[1] Solubilized forms (in organic solvents) penetrate gloves significantly faster than the solid.
-
Reactivity: Photopolymerizable.[1][2][3] Light sensitivity requires amber glassware.[1]
Personal Protective Equipment (PPE) Matrix
The following selection matrix is designed to prevent not just acute injury, but chronic sensitization.
| PPE Category | Requirement | Technical Justification |
| Hand Protection (Dry Solid) | Double Nitrile Gloves (min.[1] 5 mil outer) | Nitrile provides adequate protection against the solid powder. Double gloving ensures a backup barrier if the outer glove is snagged on equipment.[1] |
| Hand Protection (Solution) | Laminate (Silver Shield/4H) or Double Nitrile (Change every 15 mins) | Acrylates can permeate nitrile rubber rapidly when dissolved in organic solvents (carrier effect).[1] Laminate gloves offer >480 min breakthrough time.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders, which can drift around side shields.[1] Goggles seal the eyes from dust and potential splashes during dissolution. |
| Respiratory | N95 / P100 (if outside hood) | If weighing cannot be performed in a fume hood, a fit-tested particulate respirator is mandatory to prevent inhaling sensitizing dust.[1] |
| Body Protection | Tyvek Lab Coat + Sleeve Covers | Standard cotton coats are porous.[1] Tyvek prevents dust from embedding in clothing fibers and contacting skin later.[1] |
Operational Protocol: Safe Handling & Synthesis
Phase 1: Preparation & Weighing
Objective: Contain dust and prevent static dispersal.[1]
-
Engineering Control: Perform all open-vessel handling inside a certified chemical fume hood.
-
Static Management: This powder is likely electrostatic.[1] Use an anti-static gun on the weighing boat and spatula before use to prevent "jumping" of the powder.
-
Surface Protection: Line the hood surface with a disposable absorbent pad (plastic side down).[1] This captures any stray grains and allows for easy disposal without spreading the allergen.
Phase 2: Solubilization & Reaction
Objective: Mitigate permeation risks.[1]
-
Solvent Choice: When dissolving (e.g., in DCM, THF, or Toluene), assume the permeation rate of the glove has dropped drastically.[1]
-
Glove Discipline: If any liquid splashes on your gloves, do not wipe it off.[1] Change gloves immediately. The solvent acts as a vehicle, dragging the acrylate monomer through the nitrile matrix and into your skin.
-
Light Protection: Wrap reaction vessels in aluminum foil or use amber glassware to prevent premature polymerization, which can generate heat and pressure.[1]
Phase 3: Decontamination & Doffing (Critical)
Objective: Prevent secondary exposure.[1] Most acrylate burns occur after the experiment due to improper glove removal.[1]
-
Wipe Down: Wipe all tools (spatulas, flask necks) with a solvent-soaked tissue (acetone/ethanol) before removing them from the hood.[1] Dispose of the tissue as hazardous waste.
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure skin never touches the outside of the glove.
-
Hand Wash: Wash hands immediately with soap and cool water .[1] Hot water opens pores, potentially increasing absorption of any trace residues.[1]
Visualized Workflows
Figure 1: PPE Decision Logic
This decision tree helps you select the correct glove material based on the state of the chemical.
Caption: Decision logic for selecting glove materials based on permeation risks associated with solid vs. solvated acrylates.
Figure 2: Safe Doffing Sequence
Standard doffing often leads to self-contamination.[1] This workflow minimizes that risk.[1]
Caption: Sequential doffing procedure designed to contain acrylate residues and prevent skin sensitization.[1]
Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Spill (Solid):
References
-
Chemical Structure & Crystallography: Nakanishi, H., Ueno, K., & Sasada, Y. (1977).[1] "The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate". Bulletin of the Chemical Society of Japan, 50(12), 3182–3185. Link[1]
-
Glove Permeation Data: Mika, A. et al. (2012).[1] "Permeability of different types of medical protective gloves to acrylic monomers". ResearchGate.[1] Link
-
General Acrylate Safety: Occupational Safety and Health Administration (OSHA).[1] "Safety and Health Topics: Dermal Exposure - Chemical Resistance Selection". Link
-
Analogous Hazard Data (Para-isomer): TCI Chemicals. "Safety Data Sheet: Dimethyl 1,4-Phenylenediacrylate". Link
Sources
- 1. 1,3-Dimethyl-1,3-diphenylurea | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
